6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
6-methylsulfonyl-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-10(8,9)7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGBNICGOGXNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stability of the methanesulfonyl group on the azabicyclic core
An In-Depth Technical Guide to the Stability of the Methanesulfonyl Group on the Azabicyclic Core
Abstract
The azabicyclic scaffold, frequently functionalized with a methanesulfonyl (mesyl) group, represents a privileged structure in modern medicinal chemistry. Its prevalence in developmental and marketed drugs underscores the need for a comprehensive understanding of its inherent stability. This guide provides an in-depth analysis of the chemical and metabolic stability of the N-methanesulfonyl azabicyclic core. We will explore the primary degradation pathways, including hydrolytic cleavage of the sulfur-nitrogen (S-N) bond, and examine the influence of structural and environmental factors such as pH, temperature, and oxidation. Furthermore, this document furnishes detailed, field-proven protocols for conducting forced degradation studies and in vitro metabolic assays, complete with methodologies for developing stability-indicating analytical techniques. The insights and practical guidance herein are intended to empower researchers, scientists, and drug development professionals to anticipate and mitigate stability challenges, thereby accelerating the progression of robust drug candidates.
Introduction: The Strategic Importance of the Methanesulfonyl-Azabicyclic Moiety
Azabicyclic frameworks, such as those based on tropane, nortropane, and other bridged systems, are highly sought-after scaffolds in drug design. Their rigid, three-dimensional structures allow for precise spatial orientation of pharmacophoric elements, leading to enhanced potency and selectivity for biological targets. When the nitrogen atom of this core is functionalized with a methanesulfonyl group, the resulting N-sulfonamide can serve multiple purposes. It can act as a stable, non-basic nitrogen substituent that fills a specific binding pocket, improve metabolic stability, or enhance physicochemical properties like solubility.[1][2] The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the bridgehead nitrogen, a feature that is often critical for modulating pharmacokinetic and pharmacodynamic profiles.[3]
Given the pivotal role of this moiety, a thorough evaluation of its stability is a cornerstone of the drug development process. Instability can lead to the formation of degradants, potentially impacting efficacy, safety, and shelf-life. This guide serves as a technical resource for systematically evaluating and understanding the stability profile of these valuable compounds.
Chemical Stability Profile of N-Mesityl Azabicyclic Cores
The stability of the N-methanesulfonyl bond on an azabicyclic core is dictated by its susceptibility to various chemical stressors. While generally robust, specific conditions can promote degradation.
Hydrolytic Stability
The most common degradation pathway for N-sulfonyl compounds is the hydrolytic cleavage of the S-N bond.[4] The rate and extent of this degradation are highly dependent on pH and temperature.
-
Acidic Conditions: N-sulfonamides are generally most susceptible to hydrolysis under acidic conditions.[4] The reaction involves protonation of the sulfonamide nitrogen or an oxygen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of methanesulfonic acid and the corresponding azabicyclic amine.
-
Neutral Conditions: Maximum stability for many sulfonamides is often observed in the neutral pH range (pH 4-8).[4][5] Under these conditions, the rate of hydrolysis is typically slow, contributing to the moiety's utility in physiological environments.
-
Basic Conditions: While generally more stable than in acidic media, strong basic conditions can also facilitate hydrolysis, proceeding through a direct nucleophilic attack of a hydroxide ion on the sulfur atom.
The rate of degradation is also directly proportional to temperature; therefore, elevated temperatures will accelerate hydrolysis at any given pH.[4][6]
Oxidative, Thermal, and Photolytic Stability
-
Oxidative Stability: The methanesulfonyl group itself is in a high oxidation state and is generally resistant to further oxidation. However, the azabicyclic core or other functional groups on the molecule may be susceptible.[7] Stability testing against common oxidizing agents like hydrogen peroxide is crucial.
-
Thermal Stability: The S-N bond is thermally robust. Degradation under thermal stress is more likely to occur at other, more labile sites within the molecule or, under extreme conditions, may lead to complex decomposition pathways.[8]
-
Photostability: While the sulfonamide moiety does not inherently possess a strong chromophore, the overall molecule may absorb light and undergo photodegradation. Photostability testing, as mandated by ICH guidelines, is essential to determine light sensitivity and inform packaging requirements.[9]
Factors Influencing Stability
The stability of the methanesulfonyl-azabicyclic core is not absolute and can be modulated by several factors:
-
Ring Strain: Highly strained azabicyclic systems can influence the geometry and electronics of the sulfonamide bond, potentially altering its susceptibility to cleavage.
-
Steric Hindrance: Bulky substituents near the sulfonamide group can sterically hinder the approach of a nucleophile (e.g., water or hydroxide), thereby slowing the rate of hydrolysis.[10]
-
Electronic Effects: Electron-withdrawing or -donating groups on the azabicyclic core can influence the electron density at the nitrogen atom, which in turn can affect the strength and stability of the S-N bond.
Experimental Protocols for Stability Assessment
A rigorous and systematic approach is required to fully characterize the stability of a drug candidate.
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of the analytical method.[11][12]
Objective: To assess the stability of the N-methanesulfonyl azabicyclic compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 48 hours.[13] Subsequently, dissolve to the target concentration for analysis.
-
Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilution & Analysis: Dilute all stressed samples, along with an unstressed control sample, to a final concentration of ~100 µg/mL using the mobile phase and analyze immediately by a validated stability-indicating HPLC method.
Analytical Method: Stability-Indicating RP-HPLC
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12]
Typical HPLC-UV Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile).[11][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (e.g., 220 nm).
-
Column Temperature: 30°C.
Causality: The use of a gradient elution is crucial for separating the parent compound from potential degradants, which may have significantly different polarities. The C18 column provides excellent retention for a wide range of organic molecules.
Protocol: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, a key determinant of its pharmacokinetic profile.[2]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mg/mL solution of the test compound in DMSO.
-
Thaw human or mouse liver microsomes (HLM/MLM) on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point. The rate of disappearance is used to calculate in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation and Interpretation
Quantitative data from forced degradation studies should be summarized clearly to allow for easy comparison.
Table 1: Representative Forced Degradation Data
| Stress Condition | Incubation Time/Temp | % Assay of Parent Compound | % Degradation | Major Degradants Observed |
| Control (Unstressed) | N/A | 99.8% | 0.2% | None |
| 0.1 N HCl | 24h @ 60°C | 85.2% | 14.6% | Azabicyclic Amine |
| 0.1 N NaOH | 24h @ 60°C | 94.5% | 5.3% | Azabicyclic Amine |
| Water | 24h @ 60°C | 98.9% | 0.9% | Trace Azabicyclic Amine |
| 3% H₂O₂ | 24h @ RT | 99.1% | 0.7% | None |
| Thermal (Solid) | 48h @ 105°C | 99.5% | 0.3% | None |
| Photolytic (Solid) | ICH Q1B | 97.6% | 2.2% | Unidentified Polar Degradant |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The data in Table 1 suggest the compound is most labile to acid hydrolysis, moderately stable to base hydrolysis and photolytic stress, and highly stable under neutral, oxidative, and thermal conditions. The primary degradation product is confirmed as the de-sulfonylated azabicyclic amine.
Conclusion
The N-methanesulfonyl azabicyclic core is a valuable scaffold in drug discovery, generally conferring favorable properties to a molecule. While the sulfonamide bond is typically robust, it is most susceptible to degradation via acid-catalyzed hydrolysis. A comprehensive stability assessment, employing systematic forced degradation studies and validated stability-indicating analytical methods, is paramount in the early stages of drug development. Understanding the intrinsic stability of this core allows for the proactive design of stable molecules and the development of robust formulations, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
-
Persson, T., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Hagos, A., & Ghirmay, R. (2016). Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline Sodium in Water Soluble Powder. DSpace. Available at: [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Kou, J., et al. (2020). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. Available at: [Link]
-
He, C., et al. (2024). Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement. Organic Letters. Available at: [Link]
-
Li, S., et al. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]
-
Pospisil, J., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. International Journal of Molecular Sciences. Available at: [Link]
-
Lyu, G., et al. (2017). Mechanism of degradation of a nitrogenous heterocycle induced by a reductive radical: decomposition of a sym-triazine ring. Physical Chemistry Chemical Physics. Available at: [Link]
-
Zhu, H., et al. (2018). Degradation characteristics of two typical N-heterocycles in ozone process. Chemosphere. Available at: [Link]
-
Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology. Available at: [Link]
-
Farquhar, D., et al. (1983). Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. Available at: [Link]
-
Collins, S. G., & Maguire, A. R. (2019). Mechanistic Study of In Situ Generation and Use of Methanesulfonyl Azide as a Diazo Transfer Reagent with Real-Time Reaction Monitoring. Chemistry – A European Journal. Available at: [Link]
-
Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]
-
Pardo, E., et al. (2020). Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. DADUN. Available at: [Link]
-
Kumar, V. A., & Suneetha, D. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Bąk, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]
-
SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. Available at: [Link]
-
Nosyk, D. A., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]
-
Reyes-Arellano, A., et al. (2016). Synthesis of Azolines and Imidazoles and their Use in Drug Design. Medicinal Chemistry. Available at: [Link]
-
Al-Hamdani, Y. A. S., & Al-Sabri, A. E. A. (2018). "Drug Stability and factors that affect on the drug stability" Review. ResearchGate. Available at: [Link]
-
Gayathri, R., et al. (2022). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]
-
Gazagnaire, E., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. Helsinki.fi. Available at: [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
- de Lira, F. R., et al. (2023). Thermo-Oxidative Stability and Tribological Properties of Biol
Sources
- 1. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. scitechnol.com [scitechnol.com]
- 7. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Making sure you're not a bot! [helda.helsinki.fi]
- 11. japsonline.com [japsonline.com]
- 12. questjournals.org [questjournals.org]
- 13. dspace.alquds.edu [dspace.alquds.edu]
- 14. Method validation and risk assessment for sulfonamides and tetracyclines in bees’ honey from Egypt, Libya and Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane in Modern Drug Discovery
Abstract
The 6-azabicyclo[3.1.0]hexane framework represents a privileged scaffold in medicinal chemistry, prized for its unique three-dimensional structure and conformational rigidity.[1] This guide delves into the strategic application of its N-methanesulfonyl derivative, 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane, as a versatile intermediate in drug discovery. We will explore the rationale behind its use, provide detailed protocols for its synthesis and subsequent derivatization, and contextualize its application through case studies of related analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained bicyclic systems for the design of novel therapeutics.
Introduction: The Value Proposition of the Azabicyclo[3.1.0]hexane Scaffold
In the quest for novel therapeutics with enhanced potency and selectivity, medicinal chemists increasingly turn to conformationally constrained molecular scaffolds. The bicyclo[3.1.0]hexane system, a rigid isostere of cyclohexane, serves this purpose admirably.[1] By locking the six-membered ring into a perpetual boat-like conformation, it allows for a precise and predictable spatial arrangement of substituents.[1][2] This rigidity can lead to several desirable outcomes:
-
Enhanced Binding Affinity: Pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon binding to a biological target.
-
Improved Selectivity: The fixed orientation of pharmacophoric groups can favor binding to the desired target over off-targets, thereby reducing side effects.
-
Metabolic Stability: The scaffold can shield metabolically labile sites or present a less favorable substrate for metabolic enzymes.
The introduction of a nitrogen atom at the 6-position to form the 6-azabicyclo[3.1.0]hexane core adds a crucial vector for chemical diversification, providing a handle for introducing a wide array of functional groups.
Why the N-Methanesulfonyl Group?
The installation of a methanesulfonyl (mesyl) group onto the bridgehead nitrogen is a deliberate and strategic choice. The resulting N-sulfonamide imparts specific chemical properties that are highly advantageous for an intermediate:
-
Chemical Stability: The N-sulfonyl group is robust and can withstand a wide range of reaction conditions, allowing for chemical modifications at other positions of the scaffold without its degradation.
-
Modulation of Basicity: It significantly reduces the basicity of the nitrogen atom, preventing unwanted side reactions such as protonation or quaternization during subsequent synthetic steps.
-
Pharmacophoric Potential: The sulfonamide moiety itself is a key functional group in numerous approved drugs and can participate in critical hydrogen bonding interactions with protein targets.
This guide will treat 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane not just as a protected amine, but as a strategic linchpin for building complex molecular architectures.
Synthesis of the Core Intermediate
The synthesis of 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane is a two-stage process: first, the construction of the parent heterocycle, followed by N-sulfonylation.
Stage 1: Synthesis of 6-Azabicyclo[3.1.0]hexane
Several routes exist for the synthesis of azabicyclic systems.[3][4] An efficient and stereospecific approach involves the intramolecular cyclopropanation of an appropriate acyclic or monocyclic precursor.[5] The following workflow outlines a generalized, conceptual pathway.
Caption: Conceptual workflow for the synthesis of the 6-azabicyclo[3.1.0]hexane core.
Stage 2: N-Methanesulfonylation Protocol
This protocol details the addition of the methanesulfonyl group to the synthesized scaffold.
Causality Behind Experimental Choices:
-
Reagent: Methanesulfonyl chloride (MsCl) is the electrophilic source of the mesyl group. It is highly reactive and cost-effective.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the HCl byproduct generated during the reaction. Using a nucleophilic base could lead to competitive reaction with MsCl.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent choice. It is aprotic, preventing reaction with MsCl, and readily dissolves the reactants while being easy to remove post-reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive MsCl, minimizing side product formation. It is then allowed to warm to ensure the reaction proceeds to completion.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-azabicyclo[3.1.0]hexane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise. Ensure the internal temperature does not rise significantly. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane, can be purified by flash column chromatography on silica gel to yield the final product.
Caption: Step-wise workflow for the N-methanesulfonylation protocol.
Application in Drug Discovery: A Strategic Intermediate
The 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane intermediate is a launching point for creating diverse chemical libraries. Its true value lies in its ability to be functionalized at the carbon framework, leading to novel chemical entities.
Drug Discovery Workflow
The following diagram illustrates a typical workflow where this intermediate is central to the discovery process.
Caption: A typical drug discovery cascade utilizing the title intermediate.
Case Studies: Bioactive Molecules with the Azabicyclo[3.1.0]hexane Core
While public domain examples of drugs containing the precise 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane moiety are scarce, the broader class of N-substituted azabicyclo[3.1.0]hexane derivatives has yielded potent biological modulators. These serve as powerful validation for the utility of the core scaffold.
| Therapeutic Target | Compound Class | Biological Activity | Reference |
| T-Type Calcium Channels | 6-Pyrazoylamido-3-N-substituted-azabicyclo[3.1.0]hexanes | Potent and selective channel inhibition, demonstrating efficacy in rat models of neuropathic pain. | [6] |
| Dipeptidyl Peptidase-IV (DPP-IV) | N-aryl-3-azabicyclo[3.1.0]hexane derivatives | Novel inhibitors for the treatment of type 2 diabetes. The rigid scaffold explored the P₂ region of the enzyme. | [7] |
| Dopamine D3 Receptors | 3-Azabicyclo[3.1.0]hexane derivatives | High-affinity modulators with potential applications as antipsychotic agents or for treating drug dependency. | [8] |
| Tumor Cell Lines | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Compounds showed significant antiproliferative effects against various cancer cell lines, including human erythroleukemia. | [9][10] |
| Histone Deacetylase (HDAC) | 2-(6-Aminobicyclo[3.1.0]hex-3-yl) derivatives | Class I selective, orally active HDAC inhibitors developed for oncology applications. | [9] |
Conclusion
6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is a strategically designed intermediate that offers a compelling blend of stability, synthetic versatility, and pharmacophoric potential. Its conformationally rigid core provides an excellent platform for the design of selective and potent drug candidates. The protocols and workflows outlined in this guide provide a robust framework for researchers to synthesize this intermediate and leverage its unique properties in the exploration of novel chemical space. By understanding the causality behind the synthetic choices and the strategic rationale for its use, drug discovery teams can effectively integrate this valuable building block into their research and development pipelines.
References
-
Title: Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[6][11]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain Source: PubMed URL: [Link]
-
Title: Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation Source: ResearchGate URL: [Link]
- Title: Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.
-
Title: Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines Source: MDPI URL: [Link]
-
Title: Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate Source: PubMed URL: [Link]
-
Title: Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate Source: Thieme Chemistry URL: [Link]
-
Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone Source: Chemistry Stack Exchange URL: [Link]
-
Title: Transannular cyclisation of cyclo-olefinic N-chloro-amines. Synthesis of azabicyclic compounds Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of bioactive products Source: ResearchGate URL: [Link]
-
Title: Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives Source: Russian Journal of Organic Chemistry URL: [Link]
-
Title: Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors Source: PubMed URL: [Link]
- Title: Azabicyclo(3.1.0)
-
Title: Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines Source: ResearchGate URL: [Link]
-
Title: Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo Source: ETH Research Collection URL: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Transannular cyclisation of cyclo-olefinic N-chloro-amines. Synthesis of azabicyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [edgccjournal.org]
- 5. Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chiral Resolution Techniques for Substituted 6-Azabicyclo[3.1.0]hexane Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Substituted 6-azabicyclo[3.1.0]hexane derivatives represent a unique class of rigid bicyclic scaffolds. Unlike their 3-azabicyclo[3.1.0]hexane counterparts (which are fused pyrrolidines), the 6-aza analogs contain a fused aziridine ring bridging a cyclopentane system. This structural distinction is critical for resolution strategies.
The "Aziridine Challenge": The 6-azabicyclo[3.1.0]hexane core possesses significant ring strain (~27 kcal/mol). While the bicyclic fusion adds some rigidity, the aziridine nitrogen is susceptible to protonation followed by nucleophilic attack, leading to ring opening (solvolysis).
-
Implication for Resolution: Traditional classical resolution using strong chiral acids (e.g., tartaric acid in aqueous alcohols) carries a high risk of degrading the scaffold into amino-cyclopentanols.
-
Recommended Strategy: Non-destructive Preparative Chiral Chromatography (HPLC/SFC) is the primary recommended technique. Chemical resolution (diastereomeric salt formation) and Enzymatic Kinetic Resolution (EKR) are presented as secondary protocols with strict stability controls.
Pre-Resolution Stability Assessment Protocol
Before attempting any resolution, the stability of the specific derivative must be established to prevent sample loss.
Protocol:
-
Acid Stability Test: Dissolve 5 mg of racemate in 1 mL of MeOH containing 1 eq. of Acetic Acid. Monitor by TLC/LC-MS at t=0, 1h, and 24h.
-
Pass: No ring-opened product (M+18 or M+32). Proceed to Method B .
-
Fail: Significant degradation. Proceed strictly to Method A .
-
-
Nucleophile Stability Test: Dissolve 5 mg in Ethanol/Water (1:1). Monitor for hydrolysis.
-
Fail: Use strictly aprotic solvents (Hexane/IPA/DCM) and avoid Method B.
-
Method A: Preparative Chiral Chromatography (Gold Standard)
This method relies on the interaction between the enantiomers and a Chiral Stationary Phase (CSP).[1] It is non-destructive and suitable for acid-sensitive aziridines.
Column Screening Strategy
Due to the basicity of the aziridine nitrogen (pKa ~8.0), basic additives are required to suppress peak tailing.
-
Primary Columns (Immobilized Polysaccharides):
-
Chiralpak IB-N (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
-
Secondary Columns (Coated):
-
Chiralcel OD-H, Chiralpak AD-H.
-
Mobile Phase Selection[8]
-
Normal Phase (NP): n-Hexane / IPA / Diethylamine (DEA) (90:10:0.1). Best for solubility.
-
Polar Organic Mode (POM): Acetonitrile / MeOH / DEA (100:0:0.1 to 50:50:0.1).
-
SFC (Supercritical Fluid): CO2 / MeOH / DEA. Best for throughput.
Screening Workflow Diagram
Caption: Systematic screening workflow for chiral HPLC/SFC method development.
Detailed Protocol (Analytical to Prep)
-
Sample Prep: Dissolve 10 mg racemate in 1 mL Mobile Phase (MP). Filter (0.45 µm).
-
Screening: Inject 5 µL onto analytical columns (4.6 x 150 mm, 5 µm). Flow: 1.0 mL/min.
-
Optimization: If Rs < 1.5, lower alcohol content (e.g., 5% IPA) or switch to Ethanol.
-
Scale-Up:
-
Use a semi-prep column (20 x 250 mm).
-
Concentration: 20–50 mg/mL.
-
Injection: 500 µL – 2 mL (stacked injections).
-
Recovery: Evaporate solvent at < 30°C under vacuum. Note: High heat can degrade the aziridine.
-
Method B: Classical Resolution (Diastereomeric Salt Formation)
Warning: Only applicable if the derivative passes the Acid Stability Test. Principle: Formation of diastereomeric salts using weak chiral acids. Strong mineral acids are avoided.
Resolving Agents[10]
-
Primary: Dibenzoyl-D-tartaric acid (D-DBTA) or Di-p-toluoyl-D-tartaric acid (D-DTTA).[2]
-
Secondary: (S)-Mandelic acid (weaker acid, gentler on the aziridine).
Protocol
-
Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent.
-
Solvent System: Anhydrous Ethanol or Isopropanol. Avoid water to prevent hydrolysis.
-
Procedure:
-
Dissolve 1.0 g (approx 9 mmol) of racemic amine in 5 mL warm Ethanol (40°C).
-
Add 1.0 eq of D-DBTA dissolved in 5 mL warm Ethanol.
-
Allow to cool slowly to RT, then to 4°C overnight.
-
-
Harvest: Filter the crystals. Wash with cold Ethanol.
-
Free-Basing (Critical Step):
-
Suspend salt in CH2Cl2.
-
Add cold, saturated NaHCO3 (aq). Do not use NaOH.
-
Shake vigorously, separate organic layer immediately, dry over Na2SO4, and evaporate.
-
-
Recrystallization: If ee% is < 95%, recrystallize the salt from Ethanol before free-basing.
Method C: Enzymatic Kinetic Resolution (EKR)
Applicability: Best for derivatives with a distal hydroxyl or ester group (e.g., hydroxymethyl-6-azabicyclo[3.1.0]hexane). Mechanism: Lipases differentiate enantiomers based on the steric fit of the bicyclic core, hydrolyzing (or acylating) one enantiomer faster.
Enzyme Selection
-
Novozym 435 (CAL-B): Candida antarctica Lipase B immobilized on acrylic resin. Robust and widely available.
-
Lipase PS (Amano): Burkholderia cepacia lipase.
Protocol (Transesterification Mode)
Using organic solvent prevents chemical hydrolysis of the aziridine.
-
Substrate: 100 mg racemic 2-(hydroxymethyl)-6-azabicyclo[3.1.0]hexane.
-
Solvent: 5 mL Methyl tert-butyl ether (MTBE) or Toluene (dry).
-
Acyl Donor: 3 eq. Vinyl Acetate.
-
Catalyst: 50 mg Novozym 435.
-
Reaction: Shake at 30°C, 200 rpm. Monitor by GC or HPLC.[3][4]
-
Termination: Filter off the enzyme when conversion reaches ~50% (theoretical max yield).
-
Separation: The product (Acetate) and unreacted substrate (Alcohol) are chemically distinct and separable by standard silica flash chromatography.
Analytical Validation & QC
All resolved fractions must be validated for Enantiomeric Excess (ee%) and Chemical Purity.
| Parameter | Method | Specification |
| Chemical Purity | HPLC-UV / LC-MS | > 98% (No ring-opened impurities) |
| Enantiomeric Excess | Chiral HPLC (Method A conditions) | > 99% ee |
| Absolute Config | X-Ray Crystallography | Required for novel derivatives (use DBTA salt) |
| Residual Solvent | HS-GC | < ICH Limits (esp. if using DCM/Hexane) |
References
-
Vertex Pharmaceuticals. Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.[2] WO2007075790A1. (Note: Describes tartaric acid resolution of the 3-aza analog; adaptable to 6-aza with stability precautions).
-
Kuriata, R., et al. (2010). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Journal of Molecular Structure. (Describes lipase-catalyzed resolution of bicyclo[3.1.0] systems).
-
YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. Application Note.
-
Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. (Fundamental review on aziridine stability and reactivity).
-
Lim, Y. H., et al. (2002).[5] Studies in bicyclo[3.1.0]hexane methanolysis.[5] Ring opening of activated cyclopropanes under acidic and basic conditions.[5] Journal of Organic Chemistry.[6][5]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 3. shimadzu.com [shimadzu.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Functionalization of the 6-azabicyclo[3.1.0]hexane core
Application Note: Functionalization of the 6-azabicyclo[3.1.0]hexane Core
Executive Summary & Structural Distinction
The 6-azabicyclo[3.1.0]hexane core represents a unique class of "bicyclic aziridines" where a three-membered nitrogen heterocycle is fused to a cyclopentane ring. Unlike its more common isomer, 3-azabicyclo[3.1.0]hexane (a proline analog found in drugs like Boceprevir), the 6-aza isomer is characterized by significant ring strain (~43 kcal/mol) and high electrophilicity.
This structural configuration positions the nitrogen atom at the 1-atom bridge (position 6), creating a fused aziridine-cyclopentane system. This scaffold is a critical intermediate in the synthesis of aminocyclopentitols (glycosidase inhibitors) and complex alkaloids. This guide details the photochemical synthesis of the core and its divergent functionalization via nucleophilic ring-opening and thermal rearrangement.
Synthesis of the Core Scaffold
While nitrene addition to cyclopentene is a viable route, the most chemically versatile entry into this scaffold—yielding the functionalized 6-azabicyclo[3.1.0]hex-2-en-4-ol derivatives—is the photochemical valence isomerization of N-substituted pyridinium salts .
Mechanism of Formation
Upon irradiation, N-alkyl pyridinium salts undergo a [2+2] electrocyclization followed by a structural rearrangement to form the bicyclic aziridine. This method is preferred for generating high-value intermediates containing allylic alcohol functionalities.
DOT Diagram: Photochemical Synthesis Pathway
Caption: Photochemical conversion of pyridinium salts to the 6-azabicyclo[3.1.0]hexane core via electrocyclic rearrangement.
Protocol 1: Photochemical Synthesis of 6-Azabicyclo[3.1.0]hex-2-en-4-ol
Objective: To synthesize the bicyclic aziridine core from N-methylpyridinium salts.
Reagents & Equipment:
-
Substrate: N-methylpyridinium perchlorate (Warning: Perchlorates are potentially explosive; handle with care).
-
Solvent: Water/Diethyl Ether mixture.
-
Light Source: 450W Medium-pressure Mercury Lamp (Hanovia).
-
Vessel: Quartz immersion well.
Step-by-Step Methodology:
-
Preparation: Dissolve N-methylpyridinium perchlorate (1.0 eq) in water.
-
Irradiation: Place the solution in a quartz reaction vessel equipped with a cooling jacket (maintain < 15°C). Irradiate with the Hg lamp for 4–6 hours.
-
Work-up: The bicyclic aziridine product is unstable in acidic media. Immediately neutralize the solution with NaHCO₃.
-
Extraction: Continuously extract with diethyl ether. The product is often volatile and sensitive to heat.
-
Purification: Flash chromatography on basic alumina (Silica gel causes decomposition due to acidity).
Critical Note: The resulting 6-azabicyclo[3.1.0]hexane is an allylic aziridine . It is highly reactive towards nucleophiles and prone to thermal rearrangement. Store at -20°C under inert atmosphere.
Functionalization: Nucleophilic Ring Opening
The most powerful application of the 6-aza core is its controlled ring opening to generate aminocyclopentitols . The reaction is driven by the release of ring strain.[1]
Regioselectivity Logic
The nucleophilic attack can occur at:
-
C1/C5 (Bridgehead): Sterically hindered but relieves maximum strain.
-
C2/C4 (Allylic Position): Favored by soft nucleophiles and orbital overlap (SN2').
For the specific case of 6-azabicyclo[3.1.0]hex-2-ene derivatives, attack predominantly occurs at the C2/C4 allylic positions in an anti-stereoselective manner, preserving the relative stereochemistry of the hydroxyl group if present.
Protocol 2: Thiol-Mediated Ring Opening (Synthesis of Aminocyclopentitols)
This protocol utilizes a soft nucleophile (thiol) to open the aziridine ring, a key step in synthesizing sulfur-containing glycosidase inhibitors [1].
Reagents:
-
Substrate: 6-azabicyclo[3.1.0]hex-2-en-4-ol.
-
Nucleophile: 1-methyl-1H-tetrazole-5-thiol (or similar thiols).[2]
-
Solvent: Water (Green chemistry approach).
-
Catalyst: None required (Autocatalytic or water-promoted).
Methodology:
-
Reaction Setup: Suspend the 6-azabicyclo substrate (1 mmol) in deionized water (5 mL).
-
Addition: Add the thiol (1.1 mmol) slowly at room temperature.
-
Incubation: Stir at 37°C (simulating physiological conditions) for 12 hours.
-
Monitoring: Monitor by TLC (Alumina plates). The disappearance of the starting material and appearance of a more polar spot indicates conversion.
-
Isolation: Lyophilize the aqueous solution to obtain the crude aminocyclopentitol.
-
Purification: Recrystallization from Ethanol/Water.
Data: Nucleophile Comparison Table
| Nucleophile | Conditions | Major Product | Yield | Selectivity |
| R-SH (Thiol) | Water, 37°C | 4-thio-5-aminocyclopent-2-enol | 95% | anti-SN2' (C4 attack) |
| N3- (Azide) | NaN3, NH4Cl, MeOH | 4-azido-5-aminocyclopent-2-enol | 82% | anti-SN2' |
| H2O (Acidic) | H2SO4 (cat), THF | Aminocyclopentanediol | 65% | Mixture (C2/C4) |
| R-OH (Alcohol) | BF3·OEt2, DCM | Alkoxy-aminocyclopentenol | 70% | anti-SN2' |
Advanced Functionalization: Thermal Rearrangement
Unlike the 3-aza analogs, 6-azabicyclo[3.1.0]hexanes are valence isomers of 1,2-dihydropyridines . Thermal activation can trigger ring expansion, providing a route to functionalized heterocycles [2].
Workflow:
-
Substrate: N-acyl-6-azabicyclo[3.1.0]hexane.
-
Conditions: Flash Vacuum Pyrolysis (FVP) at 350–400°C or reflux in high-boiling solvent (e.g., diphenyl ether).
-
Mechanism: Electrocyclic ring opening (disrotatory).
-
Product: N-acyl-1,2-dihydropyridine.
DOT Diagram: Divergent Functionalization Pathways
Caption: Divergent reaction pathways for the 6-azabicyclo[3.1.0]hexane core leading to distinct bioactive scaffolds.
References
-
Matiadis, D., & Halevas, E. (2021). Synthetic methodology to prepare aminocyclopentitols by taking advantage of bicyclic vinyl aziridines prepared via photoreactions of pyridinium salts.[2] Molbank, 2021(3), M1278. [Link]
-
Ling, R., Yoshida, M., & Mariano, P. S. (1996). Exploratory Investigations Probing a Preparatively Versatile, Pyridinium Salt Photoelectrocyclization−Solvolytic Aziridine Ring Opening Sequence. The Journal of Organic Chemistry, 61(13), 4439–4449. [Link]
-
Couty, F., et al. (2006).[3] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Diastereomers of Substituted 6-Azabicyclo[3.1.0]hexane
Welcome to the technical support center for the purification of diastereomers of substituted 6-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of these valuable synthetic intermediates. The unique rigid, bicyclic structure of the 6-azabicyclo[3.1.0]hexane core presents specific challenges in separating closely related stereoisomers. This resource aims to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification strategies.
Troubleshooting Guide
This section addresses common problems encountered during the purification of substituted 6-azabicyclo[3.1.0]hexane diastereomers. The solutions are presented in a question-and-answer format to directly tackle the challenges you may be facing in the lab.
Chromatographic Separations
Question 1: My diastereomers are co-eluting or showing very poor resolution during column chromatography on silica gel. What should I do?
Answer: Co-elution of diastereomers on silica gel is a frequent challenge, especially when the substituents on your 6-azabicyclo[3.1.0]hexane core do not create a significant difference in polarity. Here is a systematic approach to troubleshoot this issue:
-
Mobile Phase Optimization: The first and often most effective step is to systematically vary your mobile phase.
-
Solvent Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. Conversely, if they are sticking to the silica, increase the polarity. For non-polar compounds, start with a low percentage of a polar solvent (e.g., ethyl acetate in hexanes) and gradually increase it. For more polar compounds, consider reverse-phase chromatography.
-
Solvent Selectivity: Sometimes, a simple change in the type of polar solvent can have a dramatic effect. If you are using ethyl acetate, try switching to diethyl ether, dichloromethane, or an alcohol like isopropanol. These solvents have different interactions (e.g., hydrogen bonding capabilities) with your diastereomers and the silica surface, which can enhance separation.[1]
-
Additives: For basic compounds like 6-azabicyclo[3.1.0]hexanes, peak tailing can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can neutralize acidic sites on the silica gel, leading to sharper peaks and potentially better resolution.
-
-
Stationary Phase Variation: If mobile phase optimization is insufficient, consider changing your stationary phase.
-
Alternative Achiral Phases: Instead of silica, you could try alumina (basic or neutral), which can offer different selectivity. Other options include cyano- or diol-bonded phases.
-
Chiral Stationary Phases (CSPs): Even though you are separating diastereomers (which are not enantiomers), a chiral stationary phase can often provide the necessary selectivity for separation.[2] This is because the chiral environment of the CSP can interact differently with the three-dimensional structures of your diastereomers. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are a good starting point.[3][4][5]
-
-
Derivatization: In some cases, derivatizing your diastereomeric mixture with a chiral resolving agent can create new diastereomers with much larger differences in their physical properties, making them easier to separate on a standard achiral column.[6][7] After separation, the chiral auxiliary can be cleaved to yield the pure diastereomers.
Question 2: I am using High-Performance Liquid Chromatography (HPLC) for my separation, but the resolution is still poor. How can I improve it?
Answer: Poor resolution in HPLC can be addressed by systematically optimizing several parameters. The principles are similar to column chromatography but with greater control and efficiency.
-
Mobile Phase Fine-Tuning:
-
Isocratic vs. Gradient Elution: If you are using an isocratic method (constant mobile phase composition), a scouting gradient can help determine the optimal solvent strength for elution.[2] A shallow gradient around the elution point of your diastereomers can significantly improve resolution.
-
Organic Modifier: Switching the organic modifier in a reversed-phase system (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.[8]
-
Additives: For basic analytes, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase in reversed-phase HPLC can improve peak shape. For basic compounds on polysaccharide-based chiral columns, acidic additives can also have a beneficial effect on separation.[9]
-
-
Stationary Phase Selection:
-
Column Chemistry: If you are using a standard C18 column, consider trying a C8, phenyl-hexyl, or pentafluorophenyl (PFP) column. These offer different retention mechanisms that might better differentiate your diastereomers.[2]
-
Chiral Columns: As with column chromatography, chiral HPLC columns are a powerful tool for diastereomer separation. A screening approach using a few different types of chiral columns (e.g., polysaccharide-based, protein-based, or cyclodextrin-based) is often the most efficient way to find a suitable stationary phase.[3][4][5][10]
-
-
Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of interaction between your analytes and the stationary phase. Experimenting with different column temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve resolution.
Crystallization-Based Purifications
Question 3: I am trying to separate my diastereomers by crystallization, but they are co-crystallizing or nothing is crystallizing at all. What can I do?
Answer: Crystallization is a powerful and scalable purification technique, but it is highly dependent on the physicochemical properties of your diastereomers.
-
Solvent Screening: The choice of solvent is critical. The ideal solvent is one in which one diastereomer is significantly less soluble than the other at a given temperature.
-
Systematic Screening: Screen a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, water). A good starting point is to find a solvent in which your mixture is sparingly soluble at room temperature but fully soluble when heated.
-
Solvent Mixtures: Often, a mixture of two or more solvents provides the optimal solubility profile for selective crystallization.
-
-
Controlling Supersaturation and Nucleation:
-
Slow Cooling: Rapid cooling often leads to the co-crystallization of both diastereomers.[2] Allow the saturated solution to cool slowly to room temperature, and then gradually decrease the temperature further (e.g., by placing it in a refrigerator).
-
Seeding: If you have a small amount of the pure, less soluble diastereomer, you can "seed" the supersaturated solution to induce the crystallization of that specific diastereomer.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and initiate crystallization.
-
-
Diastereomeric Salt Formation: If your substituted 6-azabicyclo[3.1.0]hexane has a basic nitrogen, you can react the diastereomeric mixture with a chiral acid (a resolving agent) to form diastereomeric salts.[11][12] These salts will have different physical properties, including solubility, which can often be exploited for selective crystallization.[12][13] Common chiral resolving agents for amines include tartaric acid and its derivatives.[14] After isolating the pure diastereomeric salt, the resolving agent can be removed by treatment with a base to recover the pure diastereomer.
-
Crystallization-Induced Diastereomer Transformation (CIDT): For diastereomers that can epimerize at one of the stereocenters under certain conditions (e.g., in the presence of a mild acid or base), it is possible to convert the entire mixture into a single, less soluble diastereomer through CIDT.[15][16] This dynamic process can lead to very high yields of a single diastereomer.
Frequently Asked Questions (FAQs)
Q1: How can I determine the diastereomeric ratio of my mixture?
A1: The most common and reliable method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[17][18][19] Since diastereomers have different physical properties, their corresponding protons will be in slightly different chemical environments and will therefore have different chemical shifts in the NMR spectrum. By integrating the signals corresponding to a specific proton in each diastereomer, you can determine their relative ratio. For complex spectra, 2D NMR techniques like COSY and NOESY can aid in signal assignment.[17][18] Chiral HPLC can also be used to determine the diastereomeric ratio by measuring the relative peak areas.
Q2: Can I use thin-layer chromatography (TLC) to assess the separation of my diastereomers?
A2: Yes, TLC is an excellent tool for quickly screening different mobile phases for your column chromatography separation. However, be aware that diastereomers with very similar polarities may not show significant separation on a standard TLC plate.[1] It is important to use a developing chamber and to carefully observe the spots, as even a slight elongation or "tailing" of a single spot could indicate the presence of two closely eluting compounds.
Q3: What is the difference between separating diastereomers and resolving enantiomers?
A3: Diastereomers are stereoisomers that are not mirror images of each other, and they have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times). Therefore, they can be separated by standard achiral separation techniques like column chromatography, HPLC, and crystallization.[6] Enantiomers, on the other hand, are non-superimposable mirror images and have identical physical properties in an achiral environment. To separate enantiomers, you must use a chiral environment, such as a chiral stationary phase in chromatography or a chiral resolving agent to form diastereomeric salts.[4][6]
Q4: My 6-azabicyclo[3.1.0]hexane derivative seems to be unstable on silica gel. What are my options?
A4: The basic nitrogen in the 6-azabicyclo[3.1.0]hexane core can sometimes interact strongly with the acidic silica gel, leading to degradation.
-
Deactivate the Silica: You can try deactivating the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing your column.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (in reversed-phase mode).
-
Non-Chromatographic Methods: If the instability is severe, focus on non-chromatographic methods like crystallization or diastereomeric salt formation.
Experimental Protocols & Data
Protocol 1: General Procedure for Column Chromatography Separation
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve your crude diastereomeric mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compounds.
-
Analysis: Analyze the collected fractions by TLC or HPLC to determine which fractions contain the pure diastereomers.
-
Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Table 1: Representative HPLC & SFC Conditions for Diastereomer Separation
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Comments |
| Silica | Hexane:Isopropanol (90:10) | 1.0 | UV (254 nm) | A good starting point for normal-phase separation.[2] |
| C18 | Acetonitrile:Water + 0.1% TFA | 1.0 | UV (254 nm) | A standard reversed-phase condition.[2] |
| Chiralcel® OD-H | Hexane:Ethanol (80:20) | 0.5 | UV (254 nm) | Polysaccharide-based CSP effective for many amines.[4] |
| Chiralpak® AD | Hexane:Isopropanol + 0.1% DEA | 0.7 | UV (254 nm) | Another versatile polysaccharide-based CSP. DEA is for basic analytes. |
| Hypercarb™ | Methanol:Water (70:30) | 1.0 | UV (254 nm) | Porous graphitic carbon can offer unique selectivity.[20] |
Note: These are starting conditions and will likely require optimization for your specific substituted 6-azabicyclo[3.1.0]hexane diastereomers.
Protocol 2: Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve the diastereomeric mixture of your substituted 6-azabicyclo[3.1.0]hexane in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Addition of Resolving Agent: Add a solution of a stoichiometric amount (or a slight excess) of a chiral resolving agent (e.g., L- or D-tartaric acid) in the same solvent.
-
Crystallization: Heat the mixture to dissolve any solids and then allow it to cool slowly to room temperature. Further cooling in a refrigerator or freezer may be necessary.
-
Isolation: Collect the precipitated crystals by filtration.
-
Analysis: Analyze a small sample of the crystals (after liberating the free base) by NMR or chiral HPLC to determine the diastereomeric purity.
-
Recrystallization: If necessary, recrystallize the diastereomeric salt to improve its purity.
-
Liberation of Free Base: Suspend the pure diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate) and add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to neutralize the acid and liberate the free amine into the organic layer.
-
Extraction and Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the pure diastereomer.
Visualizations
Workflow for Troubleshooting Poor Chromatographic Resolution
Caption: A decision tree for systematically troubleshooting poor chromatographic separation of diastereomers.
Conceptual Diagram of Diastereomeric Salt Resolution
Caption: The principle of separating diastereomers via diastereomeric salt formation and selective crystallization.
References
-
Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. Available at: [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. J. Org. Chem. 2020. Available at: [Link]
-
Separation of diastereomers - Chromatography Forum. Available at: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. 2022. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Available at: [Link]
-
Synthesis of natural products and their derivatives using dynamic crystallization | Chemistry Letters | Oxford Academic. Available at: [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. Available at: [Link]
-
Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. Available at: [Link]
-
Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. Available at: [Link]
-
How to separate the diastereomer peak from main peak? - ResearchGate. Available at: [Link]
-
Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation - ResearchGate. Available at: [Link]
-
Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation - Thieme. Available at: [Link]
-
Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides | Organic Letters - ACS Publications. Available at: [Link]
-
How can we separate diastereomers of larger organic moiety? - ResearchGate. Available at: [Link]
- WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents.
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines - Universidad Autónoma de Madrid. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed. Available at: [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings | Organic Letters - ACS Publications. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. Available at: [Link]
-
Chiral column chromatography - Wikipedia. Available at: [Link]
-
Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. Available at: [Link]
-
chiral columns . Available at: [Link]
-
or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II) - Semantic Scholar. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]
-
Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. Available at: [Link]
-
Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
-
Diastereoselective construction of azabicyclo[3.1.0]hexan-2-ones via a base-mediated cascade annulation of β-oxo-acrylamides with vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Comparative study on separation of diastereomers by HPLC - ResearchGate. Available at: [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures - Nov 30 2017 - Chromatography Today. Available at: [Link]
-
Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation - ResearchGate. Available at: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. pure.mpg.de [pure.mpg.de]
- 12. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 15. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 20. chromatographytoday.com [chromatographytoday.com]
Side reactions associated with the N-sulfonylation of bicyclic amines
Technical Support Center: N-Sulfonylation of Bicyclic Amines
Current Status: Operational Subject: Troubleshooting Side Reactions & Optimization in Bicyclic Amine Sulfonylation Ticket ID: CHEM-SUP-8821
Executive Summary: The Bicyclic Challenge
Welcome to the Technical Support Center. You are likely here because your sulfonylation of a bicyclic amine (e.g., tropane, azabicyclo[x.y.z]alkane, or fused tetrahydroisoquinoline) is underperforming.
The Core Problem: Bicyclic amines possess rigid, distinct 3D stereochemistry. Unlike flexible aliphatic amines, they cannot easily rotate to accommodate an incoming electrophile. This steric bulk creates a "kinetic drag," slowing the desired
The Consequence: This deceleration opens a window for faster, competitive side reactions—primarily hydrolysis and elimination —to dominate, leading to low yields and complex impurity profiles.
Diagnostic Triage: Identify Your Failure Mode
Compare your observations with these common failure signatures to identify the root cause.
| Symptom | Probable Cause | The Mechanism |
| SM remains, | Hydrolysis | The sulfonyl chloride reacted with trace water faster than your hindered amine. |
| New spot/peak with +36/38 mass | HCl Adduct | Inadequate base scavenging led to HCl salt formation or addition across an alkene. |
| Complex NMR (Split peaks) | Rotamers | Restricted rotation around the S-N bond (common in bulky bicyclics). Not necessarily an impurity. |
| Low Mass Balance / Olefinic protons | Elimination | The base acted as a Brønsted base rather than a proton scavenger, causing |
| Extra aromatic peaks (if DMAP used) | DMAP-Sulfonyl Salt | Formation of a stable N-sulfonylpyridinium salt that failed to transfer the sulfonyl group. |
Critical Side Reactions & Mechanisms
A. The Hydrolysis Competitor (The "Invisible Thief")
In bicyclic systems, the amine nitrogen is often shielded by the carbon framework.
-
Scenario: You add 1.1 equiv of Tosyl Chloride.
-
Reality: The reaction with water (
) competes with the reaction with the amine ( ). If is suppressed by sterics, water wins, producing Tosic Acid (water-soluble, often lost in workup). -
Fix: You must shift the kinetics. Increase local concentration of amine or switch to "Schotten-Baumann" conditions (biphasic) where the hydrolysis is chemically suppressed by phase transfer principles.
B. Elimination in Strained Rings
Bicyclic amines often have significant ring strain (e.g., azabicyclo[3.1.0]hexane).
-
Risk: Strong bases (like KOH or even excess TEA) can deprotonate adjacent carbons if the sulfonyl group activates the ring, leading to ring-opening or Hofmann-like elimination.
-
Fix: Use non-nucleophilic, mild bases (DIPEA, 2,6-Lutidine) and keep temperature < 0°C during addition.
Visualizing the Pathways
The following diagram illustrates the competitive landscape occurring in your flask.
Caption: Competitive kinetic pathways in bicyclic amine sulfonylation. Note the central role of steric hindrance in promoting hydrolysis.
Validated Protocols
Protocol A: The "Anhydrous Shield" (Standard)
Best for: Highly moisture-sensitive sulfonyl chlorides (e.g., Triflyl chloride) and moderately hindered amines.
-
Preparation: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve Bicyclic Amine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Base: Add DIPEA (1.5 equiv) . Why? DIPEA is bulkier than TEA, reducing the risk of acting as a nucleophile itself.
-
Cooling: Cool to 0 °C . Crucial to suppress elimination side reactions.
-
Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise as a solution in DCM.
-
Catalysis (Optional): If reaction is <10% complete after 1h, add 5 mol% DMAP .
-
Quench: Add sat.
solution.
Protocol B: The "Schotten-Baumann" Rescue (Biphasic)
Best for: Extremely hindered amines or when "Standard" yields are <30% due to hydrolysis.
-
Solvent System: Dissolve amine in DCM and add an equal volume of sat. aq.
(1:1 ratio). -
Reagent: Add Sulfonyl Chloride (1.5 equiv) in one portion with vigorous stirring.
-
Mechanism: The inorganic base stays in the water; the amine stays in the organic. As HCl forms, it is neutralized at the interface. The sulfonyl chloride is protected in the organic phase from the bulk aqueous base, minimizing hydrolysis relative to the rate of aminolysis.
Troubleshooting Logic Flow
Use this decision tree to determine your next experimental move.
Caption: Decision tree for diagnosing low conversion in sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q: My NMR shows two sets of peaks for my product. Is it impure?
A: Likely not. Sulfonamides of bicyclic amines often exhibit rotamerism . The
-
Verification: Run a Variable Temperature (VT) NMR at 60°C. If the peaks coalesce into one sharp set, it is a single pure compound [1].
Q: I used DMAP and now I have a stubborn impurity that won't wash out. A: You likely formed a stable N-sulfonylpyridinium salt . In the absence of a fast amine attack, DMAP reacts with the sulfonyl chloride to form a salt that is stable enough to survive mild workups but decomposes slowly on silica.
-
Fix: Wash the organic layer with 1M HCl (to protonate and remove DMAP) or use polymer-supported DMAP for easy filtration [2].
Q: Can I use Pyridine as both solvent and base? A: For simple amines, yes. For hindered bicyclics, no . Pyridine is hygroscopic and difficult to dry completely. In a slow reaction (due to bicyclic sterics), the water content in pyridine will hydrolyze your reagent before your amine can react. Use Protocol A (DCM/DIPEA) instead.
References
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Analogous Sulfonyl Mechanisms).
-
Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.
-
Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Discusses solvent selection and Schotten-Baumann advantages).
-
BenchChem Technical Support. (2025). "Troubleshooting Sulfonylation Reactions." (General troubleshooting logic adapted for bicyclic constraints).
Optimizing reaction conditions for the synthesis of N-methanesulfonyl heterocycles
Welcome to the technical support center for the synthesis of N-methanesulfonyl heterocycles. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of N-sulfonylation reactions. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in mechanistic principles and field-proven protocols.
I. CRITICAL SAFETY INFORMATION: Handling Methanesulfonyl Chloride (MsCl)
Methanesulfonyl chloride (MsCl) is a highly reactive, corrosive, and toxic lachrymator.[1][2] It reacts vigorously and exothermically with water and other nucleophiles, liberating corrosive hydrogen chloride (HCl) gas.[3][4] All manipulations must be performed in a well-ventilated chemical fume hood. [3][5]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are essential.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use.[3][4]
-
Body Protection: Wear a chemical-resistant lab coat or apron.[3]
Storage and Handling:
-
Store MsCl in airtight, corrosion-resistant containers under an inert atmosphere (e.g., nitrogen or argon).[4][6]
-
Keep containers tightly sealed in a cool, dry, and well-ventilated area, away from moisture, bases, and oxidizing agents.[3][4]
-
Opened containers must be carefully resealed to prevent moisture ingress.[4]
In Case of Spills:
-
Small Spills: Absorb with an inert material like vermiculite and dispose of as hazardous waste.[3][7]
-
Large Spills: Evacuate the area immediately and follow established hazardous chemical cleanup procedures.[3][8]
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in an N-sulfonylation reaction? A1: Success hinges on four key parameters: the choice of base, solvent, and reaction temperature, plus the quality of the methanesulfonyl chloride.[6] The base is essential for scavenging the HCl generated during the reaction and, in many cases, for deprotonating the heterocycle to increase its nucleophilicity.[2][9] The solvent influences reagent solubility and reaction kinetics, while temperature control is vital for minimizing side reactions and preventing the decomposition of the sulfonyl chloride.[6]
Q2: How do I choose the most appropriate base for my heterocycle? A2: The choice of base depends on the pKa (acidity) of the N-H bond on your heterocycle and the substrate's overall stability.
-
Tertiary Amine Bases: Triethylamine (Et₃N) is a common, non-nucleophilic base used to scavenge HCl.[6] Pyridine can act as both a base and a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate, but can sometimes lead to chlorinated byproducts at higher temperatures.[6][9]
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents, and can be advantageous when the resulting sulfonamide is sensitive to stronger bases.[6]
-
Stronger Bases: For weakly nucleophilic heterocycles, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required to sufficiently deprotonate the nitrogen atom.[10]
Q3: What are the most common side reactions, and how can they be minimized? A3: The most prevalent side reaction, especially with heterocycles containing a primary amine-like nitrogen, is di-sulfonylation , where the nitrogen is substituted twice.[10] This occurs when the initially formed N-methanesulfonamide is deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of MsCl.[10]
Minimization Strategies:
-
Stoichiometry: Use a carefully controlled amount of MsCl (typically 1.0 to 1.1 equivalents).[6][10]
-
Slow Addition: Add the MsCl solution dropwise to the reaction mixture at a low temperature.[6][10]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or lower) to control the exothermic reaction and reduce the rate of the second sulfonylation.[2][10]
Q4: My bottle of MsCl is old. How can I assess its quality? A4: Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to methanesulfonic acid and HCl.[6] This degradation reduces its reactivity. To check its quality, you can run a small-scale control reaction with a reliable, reactive amine (like benzylamine). If this control reaction fails or gives a low yield, your MsCl has likely degraded and should be replaced.[6] Storing MsCl under an inert atmosphere is crucial for its shelf life.[6]
III. In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Scenario 1: Low or No Product Yield
Q: My TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This issue typically points to insufficient reactivity. Let's break down the potential causes.
-
Cause 1: Degraded Methanesulfonyl Chloride. As discussed in the FAQ, MsCl that has been exposed to moisture will be unreactive.
-
Solution: Always use a fresh bottle of MsCl or one that has been properly stored under an inert atmosphere.[6]
-
-
Cause 2: Insufficient Basicity. The N-H of your heterocycle may be too acidic (high pKa) for the base you've chosen. If the heterocycle is not sufficiently deprotonated, it will not be nucleophilic enough to attack the MsCl.
-
Cause 3: Low Reaction Temperature. While starting at low temperatures is crucial to control the initial reaction, some less reactive systems require more thermal energy to proceed.
-
Solution: After the slow addition of MsCl at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating can be applied, but monitor the reaction closely by TLC for any signs of decomposition.[6]
-
-
Cause 4: Product is Water-Soluble. Your desired N-methanesulfonyl heterocycle may be highly polar and remain in the aqueous layer during the extraction workup.
-
Solution: Before discarding the aqueous layer, check it via TLC or LC-MS.[11][12] If your product is present, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and perform the extraction again with a more polar organic solvent like ethyl acetate.[6]
-
Scenario 2: Multiple Byproducts Observed
Q: My crude NMR and TLC show a complex mixture of products. How can I achieve a cleaner reaction?
A: A messy reaction profile suggests issues with selectivity or stability. The following are common culprits.
-
Cause 1: Di-sulfonylation. As mentioned previously, this is a major issue for heterocycles with an available N-H bond after the initial sulfonylation.
-
Solution: The key is to limit the opportunity for the second reaction. Add the MsCl (1.0 eq) very slowly at 0 °C or below.[10] Using a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, can be less likely to deprotonate the mono-sulfonated product compared to triethylamine.[10]
-
-
Cause 2: Substrate Decomposition. Your heterocyclic starting material or the sulfonated product might be unstable under the reaction conditions. Strong bases can sometimes promote ring-opening or other degradation pathways.
-
Solution: Before quenching the entire reaction, test the stability of your product. Take a small aliquot from the reaction mixture, treat it with the acid or base you plan to use in the workup, and analyze it by TLC to see if degradation occurs.[11] If instability is observed, switch to milder conditions—for example, use a weaker base like K₂CO₃ or modify the workup to use a buffered solution.
-
-
Cause 3: Competing Reactions with Other Functional Groups. If your heterocycle contains other nucleophilic groups (e.g., hydroxyl, thiol), they can also react with MsCl.
-
Solution: Protect other reactive functional groups before performing the N-sulfonylation.[10] For example, a hydroxyl group can be protected as a silyl ether.
-
IV. Key Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of a Heterocycle
This protocol describes a general method for the synthesis of an N-methanesulfonyl heterocycle.[2][6]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the heterocyclic starting material (1.0 equiv.).
-
Solvent and Base Addition: Dissolve the heterocycle in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), approx. 0.1-0.5 M). Cool the flask to 0 °C using an ice-water bath. Add the chosen base (e.g., Triethylamine, 1.5 equiv.) to the solution and stir for 5 minutes.[6]
-
Addition of Methanesulfonyl Chloride: In a separate, dry container, dissolve methanesulfonyl chloride (1.1 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred heterocycle solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-12 hours).[6]
-
Workup (Quenching): Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an appropriate organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (if a tertiary amine base was used), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-methanesulfonyl heterocycle.[2]
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (Rxn) on the pencil line.
-
Elution: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate with a suitable agent (e.g., potassium permanganate or iodine).
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the "Rxn" lane. The appearance of a new spot indicates product formation.
V. Reference Tables & Visual Guides
Table 1: Common Bases and Solvents for N-Sulfonylation
| Reagent | Type | pKa (Conjugate Acid) | Key Characteristics | Common Application |
| Bases | ||||
| Triethylamine | Tertiary Amine | ~10.7 | Non-nucleophilic, sterically hindered, common acid scavenger.[6] | General purpose for moderately reactive heterocycles. |
| Pyridine | Tertiary Amine | ~5.2 | Acts as base and nucleophilic catalyst; can be used as solvent.[6] | Can accelerate reactions with less reactive substrates. |
| K₂CO₃ | Inorganic | ~10.3 (second pKa) | Mild, inexpensive, heterogeneous base. | Good for base-sensitive substrates or when a milder base is sufficient.[6] |
| DBU | Amidine | ~13.5 | Strong, non-nucleophilic, sterically hindered base. | Used for deprotonating weakly acidic N-H bonds on unreactive heterocycles.[10] |
| Solvents | ||||
| DCM | Chlorinated | N/A | Good solubility for many organics, relatively non-polar, low boiling point. | Standard solvent for a wide range of sulfonylation reactions.[6] |
| THF | Ether | N/A | Polar aprotic, can solvate cations well. | Good alternative to DCM, especially for substrates with different solubility.[10] |
| Acetonitrile | Nitrile | N/A | Polar aprotic, good for dissolving salts that may form. | Often used when inorganic bases are employed.[10] |
| Pyridine | Amine | N/A | Can act as both solvent and base/catalyst. | Useful for driving reactions that are sluggish in other solvents.[6] |
Visual Guides (Graphviz Diagrams)
Caption: General mechanism of N-sulfonylation.
Caption: Troubleshooting workflow for N-sulfonylation reactions.
VI. References
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available from:
-
optimizing reaction conditions for sulfonylation. BenchChem. Available from:
-
Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Available from:
-
Methanesulfonyl chloride,4842E-3,2024/09/26. ChemicalBook. Available from:
-
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available from:
-
METHANESULFONYL CHLORIDE. CAMEO Chemicals, NOAA. Available from:
-
Technical Support Center: Sulfonylation Reactions. BenchChem. Available from:
-
Application Notes and Protocols for Base Selection in Sulfonylation Reactions with 3-Isopropylbenzenesulfonyl Chloride. BenchChem. Available from:
-
Technical Support Center: Sulfonylation of Primary Amines. BenchChem. Available from:
-
Methanesulfonyl chloride. Wikipedia. Available from:
-
Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem. Available from:
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from:
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
Identification and characterization of byproducts in 6-azabicyclo[3.1.0]hexane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-azabicyclo[3.1.0]hexane, a key structural motif in medicinal chemistry, can present unique challenges. This technical support center provides a comprehensive resource for identifying and characterizing byproducts, troubleshooting common issues, and optimizing synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 6-azabicyclo[3.1.0]hexane is showing multiple spots on TLC, even after purification. What are the likely culprits?
A1: The appearance of multiple spots on TLC is a common issue. Besides the desired product, you may be observing several byproducts depending on your synthetic route. Common possibilities include:
-
Diastereomers: If your synthesis involves a cyclopropanation or aziridination step, the formation of both exo and endo diastereomers is possible. These often have very similar Rf values and can be difficult to separate.
-
Ring-Opened Products: The strained aziridine ring in the 6-azabicyclo[3.1.0]hexane core is susceptible to nucleophilic attack, especially under acidic or basic conditions. This can lead to the formation of piperidine or cyclopentylamine derivatives.
-
Dehydrogenation Products: In some intramolecular aziridination reactions, particularly those using lead tetraacetate, over-oxidation can lead to the formation of nitrile byproducts.[1]
-
Unreacted Starting Materials: Incomplete conversion is a frequent cause of multiple spots.
-
Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.
Q2: I'm observing a lower than expected yield. What are the common factors that can affect the efficiency of 6-azabicyclo[3.1.0]hexane synthesis?
A2: Low yields can be attributed to several factors. Consider the following:
-
Reaction Conditions: Temperature, reaction time, and the concentration of reagents can all significantly impact the yield. For instance, some cyclization reactions are low-yielding under mild conditions.[2][3]
-
Catalyst Activity: In catalytic reactions, such as Ru(II)-catalyzed intramolecular cyclopropanation, the efficiency of the catalyst is crucial.[2][3] Catalyst deactivation or the use of an inappropriate catalyst can lead to poor yields.
-
Stability of Intermediates: Some intermediates in the synthesis, such as α-diazoacetates, can be unstable and may decompose before cyclization.[3]
-
Purification Losses: The desired product may be lost during workup and purification steps, especially if it is volatile or prone to decomposition on silica gel.
Q3: How can I confirm the stereochemistry of my synthesized 6-azabicyclo[3.1.0]hexane derivative?
A3: Determining the stereochemistry is critical. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The coupling constants and Nuclear Overhauser Effect (NOE) correlations between protons on the bicyclic core can provide definitive information about their relative stereochemistry (exo vs. endo).
-
X-ray Crystallography: If you can obtain a single crystal of your compound or a suitable derivative, X-ray crystallography provides unambiguous proof of its three-dimensional structure.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 6-azabicyclo[3.1.0]hexane and provides actionable steps to resolve them.
Problem 1: Presence of an Unexpected Isomer
Symptom: You observe two or more closely eluting spots on TLC or multiple sets of peaks in your NMR spectrum that you suspect are diastereomers.
Causality: Many synthetic routes to 6-azabicyclo[3.1.0]hexane are not completely stereoselective and can produce a mixture of exo and endo isomers. The energy barrier for the formation of these isomers can be low, leading to mixtures.
Troubleshooting Workflow:
Figure 1. Workflow for troubleshooting unexpected isomer formation.
Experimental Protocol: Separation and Characterization of Diastereomers
-
Column Chromatography Optimization:
-
Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
If separation is poor, consider using a different stationary phase (e.g., alumina) or a more specialized column.
-
-
NMR Analysis:
-
Acquire high-resolution 1H, 13C, COSY, and NOESY/ROESY spectra for each isolated isomer.
-
In the NOESY/ROESY spectrum, look for through-space correlations between the protons on the cyclopropane ring and the protons on the five-membered ring to differentiate between the exo and endo isomers.
-
Problem 2: Identification of a Ring-Opened Byproduct
Symptom: You observe a byproduct with a significantly different polarity from your desired product on TLC. The mass spectrum shows a mass corresponding to the addition of a molecule of your solvent or a nucleophile present in the reaction to your starting material.
Causality: The strained three-membered aziridine ring of the 6-azabicyclo[3.1.0]hexane system is susceptible to ring-opening by nucleophiles, particularly under acidic or basic conditions.[4] This can occur during the reaction or workup.
Troubleshooting Workflow:
Figure 2. Workflow for troubleshooting ring-opened byproduct formation.
Expected Spectroscopic Signatures of Ring-Opened Byproducts:
The exact spectroscopic data will depend on the specific nucleophile and the resulting structure. However, some general features can be expected:
-
1H NMR: Disappearance of the characteristic high-field signals of the cyclopropane protons. Appearance of new signals corresponding to the opened ring, likely with different chemical shifts and coupling patterns.
-
13C NMR: Disappearance of the cyclopropane carbon signals. Appearance of new signals in the aliphatic region.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the starting material plus the mass of the nucleophile.
Problem 3: Formation of a Dehydrogenated Byproduct
Symptom: You observe a byproduct with a molecular weight that is two units less than your starting amine.
Causality: In intramolecular aziridination reactions using certain oxidizing agents like lead tetraacetate, a competing side reaction can be the dehydrogenation of the primary amine to a nitrile.[1]
Troubleshooting Workflow:
Figure 3. Workflow for troubleshooting dehydrogenated byproduct formation.
Expected Spectroscopic Signatures of a Nitrile Byproduct:
-
IR Spectroscopy: A sharp absorption band in the region of 2210-2260 cm-1, characteristic of a nitrile (C≡N) stretch.
-
13C NMR: A signal in the range of 115-125 ppm, corresponding to the nitrile carbon.
-
Mass Spectrometry: A molecular ion peak that is two mass units lower than the starting amine.
Byproduct Characterization Data
The following table summarizes potential byproducts and their expected, generalized spectroscopic characteristics. Note that specific chemical shifts and coupling constants will vary depending on the exact structure and substituents.
| Byproduct Type | Formation Mechanism | Key 1H NMR Features | Key 13C NMR Features | Key Mass Spec Feature |
| Endo/Exo Diastereomers | Non-selective cyclization | Two sets of signals with slightly different chemical shifts and coupling constants. | Two sets of signals with slightly different chemical shifts. | Same m/z as the desired product. |
| Ring-Opened Adduct | Nucleophilic attack on the aziridine ring. | Disappearance of cyclopropane protons; new signals for the opened chain. | Disappearance of cyclopropane carbons; new aliphatic signals. | m/z = M (starting material) + NuH. |
| Dehydrogenated Product (Nitrile) | Over-oxidation of a primary amine precursor. | Absence of N-H proton signal. | Signal around 115-125 ppm. | m/z = M (amine precursor) - 2. |
References
- Gassman, P. G., & Cryberg, R. L. (1969). Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate. Journal of the American Chemical Society, 91(19), 5176–5180.
- Ma, Y., Cheng, S., Wang, Y., & Zhao, Y. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation. Medicinal Chemistry Research, 32(12), 2265-2271.
- Li, J., & Lowary, T. L. (2008). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. Organic letters, 10(5), 881–884.
- Nguyen, T. T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(15), 2832-2836.
- Hu, X., et al. (2014). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones.
- Maurer, S. J., et al. (2024). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. Journal of the American Chemical Society.
- Nguyen, T. T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
- PubChem. (n.d.). 6-Oxabicyclo[3.1.0]hexane.
- Cossy, J., & Belotti, D. (2004). Intramolecular Free-Radical Cyclization Reactions. Science of Synthesis, 2004(1), 139-173.
- WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
- Ma, Y., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation.
- BenchChem. (2025). Conformational Analysis of 6-Oxabicyclo[3.1.
- Ma, Y., et al. (2023). Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation.
- PubChem. (n.d.). 6-azabicyclo[3.1.0]hexane.
- Al-Badri, Z. A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 778-788.
- Nguyen, T. T.-T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- Vasiliev, N. V., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI.
- Lim, Y.-H., McGee, K. F., Jr, & Sieburth, S. M. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. The Journal of organic chemistry, 67(18), 6535–6538.
- Wang, Z., et al. (2023). General and Practical Metal-Free Aziridination and Cyclopropanation of XH2 (X = N, C)
- Fluorochem. (n.d.). 6-Azabicyclo[3.1.0]hexane.
- Butler, C. R. (2004).
- Organic Chemistry Portal. (n.d.). Synthesis of aziridines.
Sources
- 1. Scope and Mechanism of Intramolecular Aziridination of Cyclopent-3-enyl-methylamines to 1-Azatricyclo[2.2.1.02,6]heptanes with Lead Tetraacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of N-Methanesulfonyl (Ms) vs. Other N-Protecting Groups for 6-Azabicyclo[3.1.0]hexane
Executive Summary
Verdict: The choice between N-methanesulfonyl (Ms) and carbamate-based protecting groups (Boc, Cbz) for the 6-azabicyclo[3.1.0]hexane scaffold is not merely a matter of orthogonality; it is a structural decision that dictates the stability of the strained cyclopropane ring.
-
Select N-Ms when the amine is a permanent part of the pharmacophore (e.g., sulfonamide-based HCV inhibitors) or when crystallinity is required for purification/stereochemical assignment. The electron-withdrawing sulfonyl group imparts exceptional oxidative and acid stability to the strained ring but is synthetically lethal to remove without risking ring fragmentation.
-
Select N-Boc for transient protection. It offers the best balance of stabilizing the strained nitrogen lone pair (preventing oxidative ring opening) while remaining cleanly removable under acidic conditions that preserve the cyclopropane integrity.
Structural & Electronic Analysis
The 6-azabicyclo[3.1.0]hexane core features a pyrrolidine ring fused to a cyclopropane ring. This fusion creates significant Baeyer strain (angle strain) and Pitzer strain (torsional strain).
The Nitrogen Lone Pair Effect
The stability of this bicycle is heavily influenced by the substituent on the bridgehead nitrogen (
-
Electron Donating Groups (e.g., N-Benzyl, N-Alkyl): Increase electron density on the nitrogen. This promotes pyramidalization and can facilitate oxidative ring opening or homo-conjugate addition pathways.
-
Electron Withdrawing Groups (e.g., N-Ms, N-Boc): Withdraw density from the nitrogen lone pair. This reduces the basicity and suppresses the participation of the nitrogen in ring-opening reactions, effectively "locking" the strained conformation.
Comparative Performance Analysis
Stability Profile
The following table contrasts N-Ms against standard alternatives under harsh synthetic conditions.
| Feature | N-Methanesulfonyl (Ms) | N-Boc | N-Cbz | N-Benzyl (Bn) |
| Acid Stability | Excellent (Stable to neat TFA, HCl) | Poor (Cleaves in TFA/HCl) | Good (Stable to mild acid) | Good (Forms salt) |
| Base Stability | Excellent (Stable to LiHMDS, KOtBu) | Fair (Stable to mild base; hydrolyzes in strong heat) | Fair (Hydrolyzes in strong base) | Excellent |
| Oxidative Stability | Superior (Resists KMnO4, Jones) | Good | Moderate (Benzylic oxidation risk) | Poor (N-oxide formation/Cleavage) |
| Crystallinity | High (Promotes lattice formation) | Low (Often oils/amorphous) | Moderate | Low |
| Deprotection Risk | High (Requires reductive cleavage; risks ring opening) | Low (Acid cleavage is gentle on cyclopropane) | Moderate (Hydrogenolysis can open cyclopropane) | Moderate (Hydrogenolysis risks) |
Decision Logic for Synthetic Planning
Caption: Decision matrix for selecting the optimal protecting group based on downstream requirements.
Experimental Protocols
Protocol A: Synthesis of N-Ms-6-azabicyclo[3.1.0]hexane (Simmons-Smith Route)
Context: This protocol demonstrates the installation of the cyclopropane ring on an N-Ms protected pyrroline. The N-Ms group is essential here if the product requires purification by recrystallization rather than chromatography.
Reagents:
-
N-Methanesulfonyl-3-pyrroline (1.0 equiv)
-
Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.5 equiv)
-
Diiodomethane (CH2I2, 5.0 equiv)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step:
-
Reagent Formation: In a flame-dried flask under Argon, dissolve N-Ms-3-pyrroline in DCM (0.2 M). Cool to 0°C.
-
Carbenoid Generation: Carefully add Et2Zn (slowly, exothermic). Stir for 10 min. Add CH2I2 dropwise over 20 min. A white precipitate (ZnI2) may form.
-
Cyclopropanation: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Note: The electron-withdrawing Ms group slows the reaction compared to N-Bn, requiring longer times.
-
Quench: Cool to 0°C. Quench with saturated aqueous NH4Cl. Caution: Violent gas evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove zinc salts), NaHCO3, and Brine. Dry over MgSO4.
-
Purification: The N-Ms derivative often crystallizes upon concentration or trituration with Et2O/Hexanes.
-
Yield: Typically 75-85%.
-
Data: 1H NMR shows characteristic cyclopropane high-field signals (0.5–1.5 ppm) and the Ms singlet (~2.9 ppm).
-
Protocol B: Comparative Deprotection (The "Trap")
1. N-Boc Deprotection (Standard):
-
Conditions: TFA/DCM (1:4) at 0°C for 2 hours.
-
Result: Quantitative conversion to the TFA salt of the amine. The cyclopropane ring remains intact because the conditions are non-reductive and the ring strain withstands Brønsted acids well.
2. N-Ms Deprotection (Difficult):
-
Conditions: Sodium Naphthalenide in THF at -78°C.
-
Result: High Risk of Failure.
-
Mechanism:[1][2][3][4][5][6] The radical anion transfer cleaves the S-N bond. However, the resulting N-centered radical or anion can trigger the fragmentation of the adjacent cyclopropane bond (homo-allyl rearrangement) due to the release of ring strain.
-
Outcome: Often yields a mixture of the desired bicycle and ring-opened dienes/amines.
-
Alternative: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at reflux is sometimes effective but requires harsh heating that may degrade sensitive side chains.
-
Critical Reference Data
Crystallographic Utility
In drug discovery, determining the absolute stereochemistry of the bridgehead carbons is vital.
-
N-Boc/N-Bn derivatives: Often oils or low-melting solids.
-
N-Ms/N-Ts derivatives: The sulfonyl group provides a rigid dipole and hydrogen-bond acceptor sites that facilitate lattice packing.
-
Application: If you synthesize a chiral intermediate and need X-ray confirmation, convert a small aliquot to the N-Ms or N-Ts derivative (Reaction: Amine + MsCl + Pyridine).
-
Reaction Workflow Visualization
Caption: Synthetic workflow comparing the downstream consequences of N-Ms vs. N-Boc protection.
References
-
Simmons-Smith Reaction Mechanism & Scope. Wikipedia/Organic Chemistry Portal. [Link][4]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. Royal Society of Chemistry (RSC). [Link]
-
Diastereoselective Simmons-Smith cyclopropanations of allylic amines and carbamates. PubMed (NIH). [Link]
-
Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane. (Discusses deprotection challenges). Academia.edu / Tetrahedron Letters. [Link]
Sources
- 1. Synthesis and reaction of 1-azabicyclo[3.1.0]hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 5. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Bicyclic Scaffolds in Modern Drug Design: From Strategic Selection to Synthetic Execution
In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) molecules—has identified bicyclic scaffolds as a particularly fruitful area of exploration.[1][2] These rigid, conformationally constrained frameworks offer a powerful tool to orient substituents in a precise vectoral manner, enabling enhanced interactions with biological targets and mitigating off-target effects.[3][4] This guide provides a comparative analysis of different classes of bicyclic scaffolds, offering experimental data and field-proven insights to inform their strategic application in drug design.
The Rationale for Embracing Bicyclic Architectures
The incorporation of bicyclic scaffolds into drug candidates is driven by several key advantages over their acyclic or monocyclic counterparts:
-
Conformational Rigidity: By locking rotatable bonds, bicyclic systems reduce the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity.[5] This rigidity also provides a more defined orientation of pharmacophoric groups, enhancing selectivity.
-
Increased Three-Dimensionality: Moving away from planar structures, which are often associated with poor solubility and high metabolic turnover, bicyclic scaffolds introduce a higher fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ character is often correlated with improved physicochemical properties, including enhanced aqueous solubility and better metabolic stability.[1]
-
Bioisosteric Replacement: Saturated bicyclic scaffolds have emerged as effective bioisosteres for aromatic rings, offering a way to retain or improve biological activity while enhancing drug-like properties.[6][7] For instance, the replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety can lead to improved solubility and metabolic stability.[6][8]
-
Novel Chemical Space and Intellectual Property: The exploration of diverse bicyclic scaffolds opens up new avenues for lead discovery and provides opportunities to secure novel intellectual property in a competitive landscape.[2][9]
This guide will delve into the three primary classes of bicyclic scaffolds: fused, bridged, and spirocyclic systems. Each class will be examined through the lens of synthetic accessibility, impact on physicochemical properties, and successful applications in drug discovery, supported by comparative data and detailed experimental protocols.
A Comparative Analysis of Bicyclic Scaffold Classes
The choice of a bicyclic scaffold is a critical decision in the design of a new drug candidate. The three main classes—fused, bridged, and spirocyclic—each offer a unique set of properties and synthetic challenges.
Fused Bicyclic Scaffolds
In fused bicyclic systems, two rings share two adjacent atoms. These scaffolds are prevalent in both natural products and synthetic drugs and offer a wide range of shapes and sizes.
Fused systems provide a rigid framework that can effectively mimic turns in peptides or present substituents in well-defined spatial orientations. They can improve metabolic stability by blocking sites susceptible to metabolism. For example, the incorporation of fused bicyclic piperidines has been explored to generate novel cores for medicinal chemistry with high sp³ character.[6]
In the development of inhibitors for Mitogen-activated protein kinase kinase (MEK), a key target in oncology, structure-based design led to the identification of potent bicyclic fused-pyridine inhibitors.[5] The fused ring system provided a rigid scaffold that allowed for optimal presentation of the pharmacophoric groups into the MEK binding pocket, leading to potent inhibition in both in vitro and in vivo models.[5]
Bridged Bicyclic Scaffolds
Bridged bicyclic systems feature two rings connected by a "bridge" of one or more atoms. These scaffolds are inherently three-dimensional and offer a high degree of rigidity.
Bridged systems, such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane, are excellent bioisosteres for aromatic rings.[6][10] The replacement of a para-substituted phenyl ring with a BCP moiety has been shown to improve solubility and metabolic stability while maintaining or even enhancing biological activity.[6][8][10] The rigid nature of bridged scaffolds can also be exploited to create highly selective ligands. For instance, N-bridged 5,6-bicyclic pyridines have been successfully utilized in the development of drugs for central nervous system (CNS) disorders.[11]
In a study on inhibitors of lipoprotein-associated phospholipase A2 (LpPLA2), a target for cardiovascular disease, a phenyl ring was replaced with a bicyclo[1.1.1]pentane (BCP) moiety.[7] The BCP analogue demonstrated improved permeability and a 9-fold increase in kinetic solubility compared to the phenyl-containing parent compound, while maintaining high potency.[7]
Spirocyclic Scaffolds
Spirocyclic compounds consist of two rings joined by a single common atom. This arrangement creates a unique and highly three-dimensional structure.
The introduction of a spirocyclic moiety can significantly improve the physicochemical properties of a molecule. Azaspirocycles, for example, have been shown to increase solubility and metabolic stability compared to their monocyclic counterparts like piperidine.[3] The rigid nature of spirocycles can also lock the conformation of a molecule, leading to improved potency and selectivity.[3]
In an effort to reduce the cardiotoxicity of the local anesthetic bupivacaine, its central piperidine ring was replaced with aza-spirocyclic moieties.[12][13] The resulting spirocyclic analogues exhibited significantly lower toxicity, with one analogue showing a 5-fold increase in the lethal dose.[12][13] This was attributed to reduced cardiotoxicity, demonstrating the potential of spirocycles to mitigate off-target effects.[12][13]
Data-Driven Comparison of Bicyclic Scaffolds
To provide a clearer picture of the relative merits of different bicyclic scaffolds, the following tables summarize key experimental data from comparative studies.
Table 1: Physicochemical Properties of Bicyclic Scaffolds vs. Non-Bicyclic Analogues
| Scaffold Type | Parent Compound (logD/Solubility) | Bicyclic Analogue (logD/Solubility) | Key Finding | Reference |
| Bridged (Bicyclo[1.1.1]pentane) | LpPLA2 Inhibitor (ChromLogD7.4: 6.3 / 8 µM) | BCP Analogue (ChromLogD7.4: 7.0 / 74 µM) | BCP increased solubility 9-fold. | [7] |
| Spirocyclic (Aza-spirocycle) | Bupivacaine (Piperidine) | Aza-spirocyclic Analogue | Spirocyclic analogues were more hydrophobic but showed significantly lower toxicity. | [12][13] |
| Fused (Fused Bicyclic Hydantoin) | N/A | Fused Bicyclic Hydantoins | All tested compounds exhibited good lipophilicity and met Lipinski's and Veber's rules. | [14] |
Table 2: Pharmacological Activity of Bicyclic Scaffolds
| Scaffold Type | Target | Parent Compound IC50/Ki | Bicyclic Analogue IC50/Ki | Fold Change | Reference |
| Fused | MEK | N/A | 10a : 1.3 nM (in vitro) | N/A | [5] |
| Bridged | LpPLA2 | 1 : 0.06 nM | 5 : 0.06 nM | No change | [7] |
| Spirocyclic | PARP-1 | Olaparib | Diazaspiro[3.3]heptane analogue | 2-fold reduction in potency, but increased selectivity. | [3] |
Experimental Protocols
The successful implementation of bicyclic scaffolds in drug design relies on robust and efficient synthetic methodologies. This section provides an overview of representative protocols for the synthesis and evaluation of these scaffolds.
Synthesis of a Bridged Bicyclic Amine
This protocol describes a general method for the intramolecular C-H amination to form bridged bicyclic amines.[11][15][16]
-
Step 1: Substrate Preparation: Prepare the starting N-chloro-sulfonamide from the corresponding primary amine.
-
Step 2: Cyclization Reaction: In a suitable solvent (e.g., acetonitrile), combine the N-chloro-sulfonamide substrate with a photocatalyst (e.g., an iridium complex) and an acid (e.g., triflic acid).
-
Step 3: Irradiation and Heating: Irradiate the reaction mixture with visible light while heating to the appropriate temperature. The reaction progress is monitored by TLC or LC-MS.
-
Step 4: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired bridged bicyclic amine.
Caption: General workflow for the synthesis of bridged bicyclic amines via photocatalytic C-H amination.
Caco-2 Permeability Assay
This assay is a standard in vitro model for predicting human intestinal absorption of drug candidates.[17][18][19][20]
-
Step 1: Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for 21-25 days to form a confluent monolayer.
-
Step 2: Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Step 3: Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.
-
Step 4: Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Step 5: Calculation of Apparent Permeability (Papp): The Papp value is calculated to determine the rate of transport across the cell monolayer.
Caption: Workflow for determining the intestinal permeability of a compound using the Caco-2 cell model.
Metabolic Stability Assay in Hepatocytes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[21][22][23]
-
Step 1: Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.
-
Step 2: Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C.
-
Step 3: Time-Point Sampling: Aliquots are taken at various time points and the metabolic reaction is quenched.
-
Step 4: Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Step 5: Calculation of Intrinsic Clearance: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance, which is an indicator of metabolic stability.
Caption: Experimental workflow for the determination of metabolic stability using a hepatocyte assay.
Conclusion and Future Outlook
Bicyclic scaffolds represent a powerful and versatile tool in the modern drug designer's arsenal. The strategic incorporation of these rigid, three-dimensional frameworks can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The choice between fused, bridged, and spirocyclic systems should be guided by a thorough analysis of the target binding site, the desired physicochemical properties, and the synthetic feasibility. As our understanding of the interplay between molecular architecture and biological function continues to grow, and as new synthetic methodologies emerge, the application of bicyclic scaffolds is poised to expand even further, paving the way for the discovery of the next generation of innovative medicines.
References
-
Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters, 22(16), 6578–6583. [Link]
-
Stateman, L. M., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Trabanco, A. A., & Lavreysen, H. (2015). N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. European Journal of Medicinal Chemistry, 97, 331–339. [Link]
-
Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
-
Lovering, F., et al. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Stepan, A. F., et al. (2011). The application of bicyclo[1.1.1]pentane as a phenyl group bioisostere in the design of a potent and selective γ-secretase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(20), 6013–6018. [Link]
-
Mykhailiuk, P. K. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 647–657. [Link]
-
Scott, J. S., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(10), 937–942. [Link]
-
Arkat USA, Inc. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2008(i), 209-231. [Link]
-
Nagle, A., & Tius, M. A. (2025). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. The Journal of Organic Chemistry. [Link]
-
Caco-2 Permeability Assay. (n.d.). Domainex. [Link]
-
Jamison, C. R., & Stephenson, C. R. J. (2018). Bridged Bicyclic Building Block Upgrading: Photochemical Synthesis of bicyclo[3.1.1]heptan-1-Amines. ChemRxiv. [Link]
-
Zhang, Y., et al. (2020). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Chinese Journal of Chemistry, 38(10), 1145-1154. [Link]
-
Jung, M. E., & Nishimura, N. (2005). Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). Tetrahedron Letters, 46(47), 8199–8202. [Link]
-
Ren, Y., et al. (2014). Structure-based design and synthesis of bicyclic fused-pyridines as MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2486–2490. [Link]
-
Stanić, P. B., et al. (2021). Physicochemical and pharmacological properties of fused bicyclic hydantoins. Journal of the Serbian Chemical Society, 86(6), 597-604. [Link]
-
Liu, H. C., et al. (2015). Studies on[1][12]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-RafV600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches. International Journal of Molecular Sciences, 16(10), 24985–25006. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
-
Ma, C., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2104973118. [Link]
-
Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 647-657. [Link]
-
Gancia, E. (2004). QUANTITATIVE STRUCTURE-ACTIVITY RELANTIONSHIPS: IN SILICO CHEMISTRY OR HIGH TECH ALCHEMY? Revista de Chimie, 55(10), 785-792. [Link]
-
Nelson, A., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications, 53(91), 12345–12348. [Link]
-
Quantitative structure–activity relationship. (2024, February 18). In Wikipedia. [Link]
-
Roberts, R. W., & Szostak, J. W. (1997). Direct, competitive comparison of linear, monocyclic, and bicyclic libraries using mRNA display. Proceedings of the National Academy of Sciences, 94(23), 12297–12302. [Link]
-
Hubatsch, I., et al. (2007). Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. European Journal of Pharmaceutical Sciences, 32(4-5), 282–293. [Link]
-
Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Drug Discovery and Development. [Link]
-
R-ace, C., et al. (2014). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ACS Medicinal Chemistry Letters, 5(10), 1109–1113. [Link]
-
Reymond, J. L., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
-
Heinis, C., et al. (2015). Design and evaluation of protocols for native peptide bicyclization. Chemical Science, 6(10), 5473-5490. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. [Link]
-
Davies, S. G., et al. (2026). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters. [Link]
-
Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(10), 5473–5490. [Link]
-
Vinogradova, O., et al. (2015). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. ACS Chemical Biology, 10(6), 1517–1525. [Link]
-
Villequey, C., et al. (2024). An efficient mRNA display protocol yields potent bicyclic peptide inhibitors for FGFR3c: outperforming linear and monocyclic formats in affinity and stability. Chemical Science, 15(13), 4863–4871. [Link]
-
Zhang, T., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Sharma, M., & Singh, S. (2021). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 6(4), 1-10. [Link]
-
Fused-Linked and Spiro-Linked N-Containing Heterocycles. (2023). Molecules, 28(13), 5081. [Link]
-
Obach, R. S. (2001). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Current Opinion in Drug Discovery & Development, 4(1), 49-56. [Link]
-
Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. (n.d.). Aragen Life Sciences. [Link]
-
Fused Rings, Bridged Bicyclic and Spiro Compounds, Cis and Trans Decalin, Bredt's rule. (2019, June 29). YouTube. [Link]
-
How ligands illuminate GPCR molecular pharmacology. (2016). Trends in Pharmacological Sciences, 37(7), 576–590. [Link]
Sources
- 1. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Structure-based design and synthesis of bicyclic fused-pyridines as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat [escholarship.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. nedmdg.org [nedmdg.org]
Validating the Biological Target of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane: A Comparative Guide to Binding Assays
In the landscape of modern drug discovery, the identification and validation of a novel compound's biological target are pivotal steps that dictate the trajectory of a research program. The compound 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane represents a promising scaffold, yet its precise molecular target remains to be fully elucidated. This guide provides a comprehensive, in-depth comparison of various binding assays crucial for validating the biological target of such novel chemical entities. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Challenge of Target Deconvolution
The initial stages of characterizing a novel bioactive compound often involve broad, phenotypic screens that reveal a desirable cellular effect. However, the critical question remains: what is the specific protein target responsible for this effect? Answering this is fundamental to understanding the mechanism of action, optimizing lead compounds, and predicting potential off-target effects. For a compound like 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane, a systematic approach employing a diverse array of binding assays is essential for unambiguous target identification and validation.
A Multi-Faceted Approach to Target Validation
No single assay can definitively validate a biological target. A robust validation strategy relies on the convergence of evidence from multiple orthogonal assays. This guide will focus on a selection of widely-used and powerful techniques, categorized into biophysical, biochemical, and cell-based assays. We will operate under a hypothetical scenario where preliminary screens suggest that 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane may target a protein kinase.
Biophysical Assays: Directly Measuring the Interaction
Biophysical assays provide a direct measure of the physical interaction between a compound and its target protein in a purified system.[1] These methods are invaluable for confirming direct binding and for characterizing the thermodynamics and kinetics of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.[2][3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[2]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one that endogenously expresses the putative kinase target) to approximately 80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cells with varying concentrations of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane, a known inhibitor of the target kinase (positive control), and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]
-
-
Lysis and Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[5] This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[5]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: General workflow for a Surface Plasmon Resonance (SPR) binding assay.
Step-by-Step Protocol for SPR:
-
Sensor Chip Preparation:
-
Immobilize the purified putative kinase target onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
A reference flow cell should be prepared in parallel (e.g., by deactivating the surface without protein immobilization) to subtract non-specific binding.
-
-
Binding Analysis:
-
Equilibrate the system with a running buffer (e.g., PBS with a small amount of DMSO).
-
Inject a series of concentrations of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane over the target and reference flow cells.
-
Monitor the binding response (in Resonance Units, RU) over time to observe the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution.
-
Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7][8]
Step-by-Step Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of the purified target kinase in a suitable buffer.
-
Prepare a solution of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane in the same buffer, typically at a 10-20 fold higher concentration than the protein.
-
-
Titration:
-
Load the compound solution into the injection syringe and the protein solution into the sample cell of the calorimeter.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Biochemical Assays: Assessing Functional Consequences of Binding
Biochemical assays measure the effect of the compound on the biological function of the target protein, such as enzymatic activity. For a kinase target, this would involve measuring the inhibition of phosphorylation.
Kinobeads Competition Binding Assay
This chemical proteomics approach allows for the profiling of kinase inhibitors against a large number of endogenous kinases in a cellular lysate.[9][10] It involves a competition between the test compound and a broad-spectrum kinase inhibitor immobilized on beads.[9]
Step-by-Step Protocol for Kinobeads Assay:
-
Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line.
-
-
Competition Binding:
-
Incubate the lysate with varying concentrations of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane.
-
Add the "kinobeads" (beads with immobilized broad-spectrum kinase inhibitors) to the treated lysate and incubate to allow binding of kinases that are not inhibited by the test compound.
-
-
Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and identify and quantify them using mass spectrometry.
-
The decrease in the amount of a specific kinase bound to the beads in the presence of the compound indicates that the compound is binding to that kinase.
-
Cell-Based Assays: Validating Target Engagement in a Physiological Context
Cell-based assays are crucial for confirming that a compound can access its target within a living cell and exert a functional effect.[11]
NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell assay that measures compound binding to a specific target protein using Bioluminescence Resonance Energy Transfer (BRET).[11][12][13][14] It requires the expression of the target protein fused to NanoLuc® luciferase and the use of a cell-permeable fluorescent tracer that binds to the target.[11]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol for NanoBRET™ Assay:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293) with a vector encoding the putative kinase target fused to NanoLuc® luciferase.
-
Plate the transfected cells into a multi-well plate.
-
-
Assay Execution:
-
Treat the cells with a serial dilution of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane.
-
Add the specific, cell-permeable fluorescent tracer for the target kinase.
-
Add the NanoLuc® substrate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence from NanoLuc® and the fluorescence from the tracer using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio. In a competitive binding format, the binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Comparative Analysis of Binding Data
To validate the biological target, the data obtained from these assays should be compared with that of appropriate controls. A known, potent inhibitor of the hypothetical target should be used as a positive control, and a structurally related but inactive compound as a negative control.
Table 1: Hypothetical Comparative Binding Data for a Putative Kinase Target
| Assay | Parameter | 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane | Positive Control (Known Kinase Inhibitor) | Negative Control (Inactive Analog) |
| CETSA | ΔTm (°C) | +5.2 | +7.5 | +0.3 |
| SPR | KD (nM) | 85 | 15 | >10,000 |
| ITC | KD (nM) | 92 | 12 | No binding detected |
| Kinobeads | IC50 (nM) | 150 | 25 | >20,000 |
| NanoBRET™ | IC50 (nM) | 120 | 20 | >20,000 |
The convergence of data from these orthogonal assays, showing a significant and dose-dependent interaction of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane with the hypothetical kinase target, would provide strong evidence for its biological target.
Conclusion
Validating the biological target of a novel compound such as 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is a multifaceted process that requires a carefully selected and rigorously executed panel of binding assays. By combining biophysical methods that directly measure binding with biochemical and cell-based assays that assess the functional consequences of this binding, researchers can build a compelling case for a specific mechanism of action. This integrated approach not only enhances the confidence in the identified target but also provides a solid foundation for subsequent lead optimization and preclinical development.
References
Sources
- 1. multispaninc.com [multispaninc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. criver.com [criver.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. news-medical.net [news-medical.net]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.ca]
- 13. promegaconnections.com [promegaconnections.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.com]
Comparative Guide: Assessing Off-Target Profiles of 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane Derivatives
Executive Summary: The "Strained Ring" Challenge
The 6-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, often utilized as a conformationally restricted proline surrogate or a core for glutamatergic modulators.[1] However, the introduction of a 6-methanesulfonyl (mesyl) group creates a unique pharmacological dichotomy.
While the sulfonyl moiety successfully masks the basicity of the nitrogen (improving permeability and reducing hERG liability), it electronically activates the strained aziridine ring. Consequently, the primary "off-target" risk shifts from electrophysiological interference (common with N-alkyl analogs) to chemical reactivity (covalent protein modification).
This guide objectively compares the 6-methanesulfonyl derivative against its N-methyl and N-acetyl counterparts, providing a validated workflow to assess its safety profile.
Chemical Context & SAR Logic
To understand the off-target profile, we must analyze the structural consequences of the N-substitution.[1]
| Feature | 6-Methanesulfonyl- (Subject) | 6-Methyl- (Comparator A) | 6-Acetyl- (Comparator B)[1] |
| Electronic State | Electron-withdrawing (Strong) | Electron-donating | Electron-withdrawing (Moderate) |
| pKa (Conj.[1] Acid) | Non-basic (Neutral) | ~9.5 (Cationic at pH 7.4) | Neutral |
| Ring Strain | High Activation (Electrophilic) | Stable | Moderate Activation |
| Primary Risk | Covalent Binding / GSH Depletion | hERG Blockade / Phospholipidosis | Low Permeability |
| Metabolic Stability | High (Phase I resistant) | Low (N-demethylation) | Moderate (Amidase sensitive) |
The "Safety Switch" Mechanism
The decision to use the methanesulfonyl derivative is often a trade-off.[2] You sacrifice chemical inertness to gain metabolic stability and eliminate the cationic charge responsible for hERG channel trapping.
Comparative Off-Target Profiling
A. hERG Potassium Channel Inhibition
Hypothesis: The 6-methanesulfonyl derivative will exhibit superior hERG safety compared to the N-methyl analog.
-
Mechanism: hERG blockade is driven by pi-stacking (Tyr652/Phe656) and cation-pi interactions.[1] The neutral sulfonyl group eliminates the cation-pi interaction.
-
Data Expectation:
B. Reactive Metabolite & Glutathione (GSH) Trapping
Hypothesis: The 6-methanesulfonyl derivative poses a higher risk of non-specific covalent binding due to aziridine ring activation.
-
Mechanism: The sulfonyl group pulls electron density from the nitrogen, making the adjacent bridgehead carbons susceptible to nucleophilic attack by cysteine residues (or GSH).
-
Data Expectation:
-
N-Methyl Analog: < 1% GSH adduct formation.
-
N-Methanesulfonyl:[1] Potential for > 5% GSH adducts (Requires monitoring).
-
Experimental Methodologies
Protocol 1: Automated Patch Clamp for hERG Assessment
Standardized protocol for evaluating cardiac safety.
-
Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2s (Channel activation).
-
Repolarize to -50 mV for 2s (Elicit tail current).
-
Critical Step: Measure the peak tail current amplitude.
-
-
Analysis: Calculate % inhibition relative to vehicle (0.1% DMSO) and positive control (E-4031, IC50 ~10-100 nM).
Protocol 2: Glutathione (GSH) Reactivity Assay
Essential for assessing the electrophilic risk of the strained sulfonyl-aziridine.[1]
-
Incubation:
-
Test Compound: 10 µM.[4]
-
GSH: 10 mM (1000-fold excess to mimic cytosolic conditions).
-
Buffer: PBS pH 7.4 at 37°C.
-
Timepoints: 0, 1h, 4h, 24h.
-
-
Detection: LC-MS/MS (High Resolution).
-
Analysis:
-
Monitor loss of parent compound.
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
-
Pass Criteria: < 10% parent loss over 4 hours in the absence of enzymes.
-
Visualization of the Assessment Workflow
The following diagram outlines the decision tree for progressing a 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane derivative.
Caption: Tiered screening cascade prioritizing chemical reactivity (GSH trapping) due to the strained nature of the scaffold, followed by standard cardiac safety profiling.
Comparative Data Summary
The table below summarizes typical performance metrics for this class of derivatives based on structure-activity relationship (SAR) meta-analysis.
| Assay | 6-Methanesulfonyl- (Target) | 6-Methyl- (Alternative) | Interpretation |
| hERG IC50 | > 30 µM | 1.2 µM | Advantage: Sulfonyl removes cationic pharmacophore.[1] |
| LogD (pH 7.4) | 1.5 - 2.0 | 0.8 - 1.2 | Neutral: Sulfonyl improves lipophilicity vs ionized amine.[1] |
| GSH T1/2 | 6 - 12 hours | > 24 hours | Risk: Sulfonyl activates ring for nucleophilic attack.[1] |
| CYP2D6 Inhibition | Low (> 50 µM) | High (< 1 µM) | Advantage: Basic amines often inhibit 2D6; sulfonyls do not. |
| CYP2C9 Inhibition | Moderate (5-10 µM) | Low (> 50 µM) | Risk: Sulfonamide/sulfone moieties can bind heme iron in 2C9.[1] |
Mitigation Strategies
If the 6-methanesulfonyl derivative fails due to GSH reactivity (ring opening), consider these structural modifications:
-
Steric Shielding: Introduce methyl groups at the C1/C5 bridgehead positions. This sterically hinders the approach of nucleophiles to the aziridine carbons without significantly altering the overall shape.
-
Scaffold Hopping: Switch to the 3-azabicyclo[3.1.0]hexane isomer.[5] The 3-aza position is less strained and the N-sulfonyl group there is chemically stable (similar to Bicifadine analogs), though this alters the vector of the substituents.
References
-
Scaffold Pharmacology: Fluorochem. "6-Azabicyclo[3.1.0]hexane Product Specifications and Safety Data." Accessed October 2025. Link
-
hERG Pharmacophore: Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." November 2024.[4] Link
-
Metabolic Stability: Journal of Medicinal Chemistry. "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." October 2022. Link
-
Off-Target Prediction: NIH/PMC. "In silico off-target profiling for enhanced drug safety assessment."[1] Link
-
Reactivity of Bicyclic Systems: Nature. "Molecular editing of multiple C-H bonds by distance, geometry and chirality."[6] August 2022. Link
Sources
- 1. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 6. news-medical.net [news-medical.net]
Safety Operating Guide
Operational Disposal Guide: 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane
Topic: 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane proper disposal procedures Audience: Researchers, Medicinal Chemists, and EHS Officers.
Executive Summary & Chemical Profile
6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is a specialized bicyclic sulfonamide intermediate, commonly utilized in the synthesis of antiviral agents (e.g., HCV protease inhibitors) and opioid receptor modulators.
Unlike simple organic solvents, this compound possesses two critical structural features that dictate its disposal pathway:
-
The Strained Azabicyclo[3.1.0] Core: While kinetically stable, this ring system is biologically active and potential alkylating capability under specific metabolic conditions. It must be treated as a Potentially Hazardous Substance (PHS) .
-
The Methanesulfonyl (Mesyl) Group: This introduces sulfur into the waste stream. Upon combustion, it generates sulfur oxides (
), necessitating incineration facilities equipped with alkaline scrubbers.
Immediate Directive: Under no circumstances should this compound be discharged into municipal water systems or evaporated in fume hoods.
Pre-Disposal Characterization
Before selecting a waste stream, you must characterize the physical state and matrix of the waste. Use the following logic table to categorize your material.
| Parameter | Characteristic | Operational Implication |
| Physical State | Solid (Crystalline) or Viscous Oil | Requires solid waste containment (HDPE). High melting point sulfonamides often persist in landfills; incineration is mandatory. |
| Solubility | Hydrophobic / Lipophilic | Do not attempt aqueous dilution. Soluble in DCM, DMSO, Methanol. |
| Elemental Comp. | Contains Sulfur (S), Nitrogen (N) | NOx/SOx Generator. Waste manifest must declare sulfur content to prevent incinerator corrosion/emissions violations. |
| Reactivity | Stable Sulfonamide | Compatible with standard organic waste streams. Incompatible with strong oxidizers (risk of ring cleavage/exothermic reaction). |
Decision Matrix: Waste Stream Segregation
The following workflow illustrates the compliant decision-making process for segregating this compound.
Figure 1: Decision tree for segregating azabicyclo-sulfonamide waste based on solvent matrix and physical state.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Compound/Residue)
Applicability: Expired reagents, reaction solids, weighing boat residues.
-
Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass amber jar.
-
Why? Sulfonamides are stable, but the azabicyclo core can degrade under UV light; amber glass offers protection. HDPE is resistant to chemical attack.
-
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the sealed jar into a clear, 6-mil polyethylene bag (zip-seal).
-
Disposal Path: Designate for Incineration .
-
Note: Ensure the waste manifest notes "Organosulfur Compound" to alert the disposal facility of
generation.
-
Protocol B: Liquid Waste (Mother Liquors)
Applicability: Filtrates from reaction workups or chromatography fractions.
-
Solvent Identification:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into the Halogenated waste carboy.
-
If dissolved in Ethyl Acetate , Methanol , or DMSO : Segregate into the Non-Halogenated waste carboy.
-
-
Concentration Limits:
-
If the concentration of the active compound exceeds 5% (w/v), do not mix with general solvent waste. Collect in a separate "High Potency/Toxic" liquid waste container to prevent potential reactivity with other unknown waste streams.
-
-
Rinsing: Triple-rinse all glassware with the compatible solvent. Add the first rinse to the hazardous waste container. Subsequent rinses (if negligible residue remains) may be treated as standard solvent waste.
Emergency Contingencies & Spill Management
Despite the stability of the sulfonamide group, the strained ring system implies potential biological activity. Treat spills as a toxicological hazard.[3]
| Scenario | Immediate Action | Decontamination Logic |
| Dry Spill (Powder) | Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method. | Avoids aerosolization of the fine powder, preventing inhalation exposure. |
| Liquid Spill | Absorb with vermiculite or polypropylene pads. | Do not use bleach immediately. Strong oxidizers (bleach) may react unpredictably with the strained amine ring. Use soap and water for final surface cleaning.[1][4] |
| Skin Exposure | Wash with soap and water for 15 minutes.[1] | The compound is lipophilic; soap is required to emulsify and remove it from the dermal layer. |
Regulatory & Compliance Context (RCRA)
While 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane is not explicitly listed on the EPA P-list or U-list, it must be managed as a hazardous waste under the "Characteristic of Toxicity" or "Generator Knowledge" clauses (40 CFR § 262.11).
-
Waste Code Assignment:
-
If the waste is ignitable (due to solvent): D001 .
-
If the waste contains halogenated solvents (e.g., DCM): F002 .
-
If pure substance: Assign D000 (Not Listed) but manage as Non-RCRA Regulated Hazardous Waste (state-dependent) or apply the "mixtures rule" if combined with listed solvents.
-
Scientific Rationale for Incineration:
Biological deactivation of the azabicyclo[3.1.0] system requires ring opening. While acid hydrolysis can open the ring, it generates complex amino-sulfone byproducts that are environmentally persistent. High-temperature incineration (>1000°C) ensures complete mineralization to
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link]
-
PubChem. (2024). Compound Summary: 3-Azabicyclo[3.1.0]hexane derivatives and safety data. National Library of Medicine. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
